3-Chloro-6-methyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLANKYFLBMWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595846 | |
| Record name | 3-Chloro-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-60-3 | |
| Record name | 3-Chloro-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Chloro-6-methyl-1H-indazole (CAS 885271-60-3)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Chloro-6-methyl-1H-indazole, CAS number 885271-60-3. It covers its physicochemical properties, potential synthesis pathways, spectroscopic data, and the broader context of its significance within medicinal chemistry, with a focus on the indazole scaffold.
Core Compound Properties
This compound is a substituted indazole, a class of heterocyclic aromatic compounds. The indazole core is a key pharmacophore found in numerous biologically active molecules and FDA-approved drugs.[1] Its structure, featuring a fused benzene and pyrazole ring, allows for diverse interactions with biological targets.[2][3] The 1H-tautomer is generally the most thermodynamically stable form.[2][4]
Physicochemical Data
Quantitative properties for this compound are summarized below. Data is compiled from chemical supplier databases and predictive modeling.
| Property | Value |
| CAS Number | 885271-60-3 |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to light yellow solid |
| Melting Point | 168-172 °C |
| Boiling Point | Predicted: 346.7±15.0 °C at 760 mmHg |
| Density | Predicted: 1.4±0.1 g/cm³ |
| Solubility | Soluble in DMSO, Methanol |
Synthesis and Reactivity
Proposed Synthetic Pathway
A common route to substituted indazoles involves the diazotization and cyclization of appropriately substituted anilines.[4] A plausible synthesis for this compound would start from a substituted o-toluidine derivative.
The general workflow for such a synthesis is outlined below.
Caption: Proposed general workflow for the synthesis of this compound.
Experimental Protocol: General Method for C3-Chlorination of Indazoles
This protocol is adapted from general procedures for the chlorination of the indazole ring at the 3-position and serves as a representative methodology.[5]
Materials:
-
6-methyl-1H-indazole (starting material)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-Layer Chromatography (TLC) plate
Procedure:
-
Reaction Setup: To a solution of 6-methyl-1H-indazole (1 equivalent) in acetonitrile, add N-Chlorosuccinimide (1.1 to 1.5 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux. The use of DMSO as a solvent or co-solvent can catalyze the reaction.[5]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Isolation: Purify the final product by column chromatography on silica gel or by recrystallization to yield this compound.
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While a dedicated public spectrum for this specific CAS number is sparse, the expected spectral features can be predicted based on analysis of closely related indazole analogues.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, DMSO-d₆, 400 MHz) |
| Chemical Shift (δ, ppm) |
| ~13.5 |
| ~7.7 |
| ~7.5 |
| ~7.0 |
| ~2.4 |
| ¹³C NMR (Predicted, DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) |
| ~141.0 |
| ~137.0 |
| ~135.0 |
| ~122.0 |
| ~121.0 |
| ~118.0 |
| ~109.0 |
| ~21.0 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
| Parameter | Expected Value |
| Ionization Mode | Electrospray (ESI) or Electron Ionization (EI) |
| Molecular Ion [M]⁺ | m/z 166 (corresponding to ³⁵Cl isotope) |
| Isotope Peak [M+2]⁺ | m/z 168 (corresponding to ³⁷Cl, ~32% of [M]⁺) |
| [M+H]⁺ (ESI) | m/z 167.03 |
Biological and Medicinal Significance
Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of pharmacological activities.[3][9] They are known to interact with various biological targets, including kinases, G-protein coupled receptors, and enzymes.[1]
Established Activities of the Indazole Scaffold
The indazole nucleus is present in drugs with diverse therapeutic applications:[1]
-
Anticancer: Axitinib (a tyrosine kinase inhibitor).
-
Antiemetic: Granisetron (a serotonin 5-HT₃ receptor antagonist).
-
Anti-inflammatory: Benzydamine.
Derivatives of the closely related 3-chloro-6-nitro-1H-indazole have shown promising activity as antileishmanial agents by targeting the enzyme trypanothione reductase (TryR) in Leishmania parasites.[2][10][11]
Potential Signaling Pathway Involvement
Given the known targets of many indazole-based compounds, this compound could potentially act as an inhibitor of protein kinases, which are crucial regulators of cellular signaling pathways. The diagram below illustrates a generalized kinase signaling pathway, a common target for indazole-containing drugs.
Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound (CAS 885271-60-3) is a valuable heterocyclic building block. Its structural similarity to known bioactive molecules suggests significant potential for its use in drug discovery and development, particularly in the fields of oncology and infectious diseases. This guide provides a foundational resource for researchers, summarizing its key properties and offering context for its application in further scientific investigation. Detailed experimental validation of its synthesis and biological activity represents a clear avenue for future research.
References
- 1. This compound | 885271-60-3 | Benchchem [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-6-methyl-1H-indazole (CAS No: 885271-60-3), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally determined data for this specific molecule, this document summarizes available information from chemical suppliers and provides context based on related indazole derivatives. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters, offering a framework for researchers to establish a more complete profile of this compound. This guide also touches upon the general synthesis, reactivity, and biological significance of the indazole scaffold to provide a broader context for its potential applications.
Introduction
This compound is a substituted indazole, a class of bicyclic heterocyclic aromatic compounds that are recognized as "privileged scaffolds" in medicinal chemistry.[1] The indazole core, consisting of a fused benzene and pyrazole ring, is a key structural motif in a variety of biologically active molecules with applications as anti-inflammatory, antimicrobial, antiviral, and antitumor agents.[1][2] The specific substitutions of a chloro group at the 3-position and a methyl group at the 6-position are expected to modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This guide aims to collate the currently available data on the physicochemical properties of this compound and to provide detailed methodologies for the experimental determination of these properties.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is critical to note that much of the quantitative data, such as melting point, boiling point, pKa, and logP, are not yet experimentally determined and reported in the public domain for this specific compound. The data presented is a combination of information from chemical suppliers and predicted values for structurally similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | Chem-Impex[3] |
| CAS Number | 885271-60-3 | Chem-Impex[3] |
| Molecular Formula | C₈H₇ClN₂ | Chem-Impex[3] |
| Molecular Weight | 166.61 g/mol | Chem-Impex[3] |
| Appearance | Off-white solid | Chem-Impex[3] |
| Purity | ≥ 96% to ≥ 98% | Chem-Impex, Aladdin Scientific[3][4] |
| Melting Point | Not available (Data for 3-chloro-1H-indazole: 149 °C; Data for Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate: 156–158 °C) | [5] |
| Boiling Point | Not available | |
| Solubility | Not available (General indazoles are soluble in organic solvents and acids, but insoluble in water) | [6] |
| pKa | Not available (Predicted for 3-chloro-1H-indazole: 11.93 ± 0.40) | [7] |
| logP | Not available | |
| Storage Conditions | 0-8 °C | Chem-Impex[3] |
Experimental Protocols for Property Determination
Given the absence of comprehensive experimental data, this section provides detailed, standard protocols for the determination of key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Solubility
Solubility data is crucial for formulation development, biological testing, and purification processes.
Methodology: Shake-Flask Method for Thermodynamic Solubility
-
Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone) are chosen.
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspensions are filtered (using a filter that does not bind the compound) or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences a compound's solubility, absorption, distribution, and excretion.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: The titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points may be observed.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties.
Methodology: Shake-Flask Method
-
System Preparation: A solution of this compound is prepared in either n-octanol or water. This solution is then mixed with an equal volume of the other immiscible solvent in a sealed container.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound was not found in the public domain, a general approach can be inferred from established indazole synthesis methods.
General Synthetic Approach
A plausible synthetic route could involve the diazotization of a substituted aniline followed by an intramolecular cyclization. For instance, a common method for indazole synthesis is the Jacobsen-modified Richter synthesis or the Sundberg synthesis. A potential precursor could be 2-amino-4-methylbenzonitrile, which upon diazotization and subsequent reaction with a chlorinating agent could yield the target compound.
A publication from 2020 mentions the "Synthesis and characterization of new hetercyclic compounds in corporating heterocyclic moiety derived from 3-chloro-1-methyl-1H-indazole", suggesting that synthetic routes and characterization data exist, though the full text was not accessible.[8]
Reactivity Profile
The reactivity of this compound will be influenced by the electronic nature of the indazole ring system and the substituents.
-
N-H Acidity: The proton on the pyrazole nitrogen is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation reactions.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing methyl group and the deactivating effect of the pyrazole ring.
-
Nucleophilic Substitution: The chloro group at the 3-position may be susceptible to nucleophilic substitution, although this is generally less facile on a heteroaromatic ring compared to an alkyl halide.
Biological Activity and Potential Applications
-
Anticancer Activity: Many indazole derivatives are potent inhibitors of various protein kinases, which are key targets in cancer therapy.[2]
-
Anti-inflammatory Activity: Some indazoles exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[10]
-
Antimicrobial and Antiviral Activity: The indazole nucleus is found in compounds with activity against various microbial and viral targets.[1]
-
Neurological Applications: Indazole derivatives have been investigated for their potential in treating neurological disorders.[3]
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[3][4] Its utility has been noted in pharmaceutical development for anti-inflammatory and analgesic drugs, as well as in agricultural chemistry.[3]
Conclusion
This compound is a chemical entity with significant potential in drug discovery and materials science. However, a comprehensive understanding of its physicochemical properties is currently hampered by a lack of publicly available experimental data. This technical guide has summarized the known information and provided a roadmap of standard experimental protocols that can be employed to thoroughly characterize this compound. The generation of such data will be invaluable for its future development and application in various scientific disciplines. Researchers are encouraged to utilize the outlined methodologies to contribute to a more complete and accurate physicochemical profile of this compound.
References
- 1. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
3-Chloro-6-methyl-1H-indazole molecular weight and formula
This document provides the chemical formula and molecular weight for 3-Chloro-6-methyl-1H-indazole, a compound often used as a building block in medicinal chemistry and drug development.
Core Chemical Properties
The fundamental identifiers for this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development. The molecular formula is C8H7ClN2.[1] The molecular weight is approximately 166.61 g/mol .
Data Summary
For clarity and ease of reference, the core quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C8H7ClN2[1] |
| Molecular Weight | 166.61 g/mol |
| CAS Number | 885271-60-3[1] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.
Caption: Relationship between compound name, formula, and molecular weight.
Note on Experimental Protocols and Signaling Pathways: The determination of a compound's molecular formula and weight is a foundational calculation based on its atomic composition, derived from structural elucidation techniques like NMR and mass spectrometry, and is not presented as a variable experimental protocol. Signaling pathways are associated with the biological activity of a compound within a biological system and are not intrinsic properties of the chemical itself. Therefore, these sections are not applicable to the scope of this specific technical data summary.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 3-Chloro-6-methyl-1H-indazole. Due to the limited availability of directly published spectral data for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of structurally related analogs. It also includes comprehensive experimental protocols for the acquisition of such spectra and a logical workflow for structural elucidation.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of substituent effects on the indazole core, drawing comparisons from known indazole derivatives. The numbering convention for the indazole ring is shown in Figure 1.
Figure 1. Structure and numbering of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (H1) | 10.0 - 13.0 | br s | - | 1H |
| H4 | 7.5 - 7.7 | d | ~8.5 | 1H |
| H5 | 7.0 - 7.2 | dd | ~8.5, ~1.5 | 1H |
| H7 | 7.3 - 7.5 | s | - | 1H |
| CH₃ | 2.4 - 2.6 | s | - | 3H |
Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 140 - 142 |
| C3a | 120 - 122 |
| C4 | 125 - 127 |
| C5 | 122 - 124 |
| C6 | 135 - 137 |
| C7 | 110 - 112 |
| C7a | 140 - 142 |
| CH₃ | 20 - 22 |
Experimental Protocols for NMR Spectroscopy
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of substituted indazoles like this compound.
2.1. Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for indazole derivatives include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for better observation of the exchangeable NH proton.
-
Concentration : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.2. ¹H NMR Spectroscopy Acquisition
-
Spectrometer : A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Number of Scans : 8 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay : A relaxation delay of 1-2 seconds between scans is recommended.
-
Spectral Width : A spectral width of approximately 16 ppm is usually adequate.
-
Temperature : The experiment is typically run at room temperature (298 K).
-
2.3. ¹³C NMR Spectroscopy Acquisition
-
Spectrometer : The same spectrometer as used for ¹H NMR can be utilized.
-
Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width : A spectral width of approximately 200-220 ppm is standard.
-
Temperature : The experiment is typically run at room temperature (298 K).
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for using NMR spectroscopy to confirm the structure of this compound.
This guide serves as a comprehensive resource for understanding and obtaining the ¹H and ¹³C NMR spectra of this compound. The provided predicted data and experimental protocols will aid researchers in the synthesis, characterization, and application of this and related compounds in drug discovery and development.
An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methyl-1H-indazole
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Chloro-6-methyl-1H-indazole, a key heterocyclic building block in contemporary drug discovery and development. The indazole scaffold is a privileged structure in medicinal chemistry, and targeted functionalization at the 3- and 6-positions is critical for modulating pharmacological activity.[1] This document details a multi-step synthesis commencing from the readily available starting material, 2-amino-4-methylbenzonitrile. Each synthetic step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The specific substitution pattern on the indazole ring system plays a pivotal role in determining the molecule's interaction with biological targets. This compound, in particular, serves as a versatile intermediate. The chlorine atom at the 3-position acts as a functional handle for introducing various nucleophiles via substitution reactions, while the methyl group at the 6-position provides a point for steric and electronic modulation of the final compound. The strategic synthesis of this intermediate is therefore of high importance for the rapid generation of compound libraries for high-throughput screening and lead optimization.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most effectively approached through a three-stage process, beginning with the construction of the indazole core, followed by the introduction of the desired functionality at the 3-position. This strategy allows for a convergent and high-yielding route to the target molecule.
The chosen pathway is as follows:
-
Stage 1: Cyclization to form 6-Methyl-1H-indazol-3-amine. Starting from 2-amino-4-methylbenzonitrile, an intramolecular cyclization is induced to form the indazole ring system.
-
Stage 2: Diazotization and Hydrolysis to 6-Methyl-1H-indazol-3-ol. The 3-amino group of the intermediate is converted to a hydroxyl group via a diazonium salt intermediate.
-
Stage 3: Chlorination to yield this compound. The final step involves the conversion of the 3-hydroxyl group to the target 3-chloro functionality using a suitable chlorinating agent.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocols and Mechanistic Discussion
Stage 1: Synthesis of 6-Methyl-1H-indazol-3-amine
The initial step involves the construction of the indazole ring from 2-amino-4-methylbenzonitrile.[2][3] This transformation is achieved through a diazotization of the primary aromatic amine, followed by an intramolecular cyclization. The resulting diazonium salt is then reduced in situ to form the stable 3-aminoindazole.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 6-Methyl-1H-indazol-3-amine.
Experimental Protocol:
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-amino-4-methylbenzonitrile (1.0 eq) in concentrated hydrochloric acid (approx. 10 volumes).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the cooled suspension, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature.
-
Reduction: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid. Add this solution dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the mixture to a pH of 8-9 with a concentrated sodium hydroxide solution while maintaining a low temperature.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-Methyl-1H-indazol-3-amine.
Causality and Mechanistic Insight: The initial diazotization of the aniline nitrogen creates a highly reactive diazonium salt. The nitrile group, being ortho to the diazonium group, facilitates an intramolecular cyclization, forming the N-N bond of the pyrazole ring. The subsequent reduction with tin(II) chloride reduces the intermediate to the stable 3-aminoindazole. The acidic conditions are crucial for both the formation of the diazonium salt and the stability of the tin(II) reducing agent.
Stage 2: Synthesis of 6-Methyl-1H-indazol-3-ol
The conversion of the 3-amino group to a 3-hydroxyl group is a standard transformation in heterocyclic chemistry, proceeding through a diazonium salt intermediate which is then hydrolyzed.[4]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 6-Methyl-1H-indazol-3-ol.
Experimental Protocol:
-
Dissolution: Dissolve 6-Methyl-1H-indazol-3-amine (1.0 eq) in a mixture of sulfuric acid and water (e.g., 10% v/v H₂SO₄).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Hydrolysis: Slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous nitrogen evolution will be observed. Maintain this temperature until the gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 6-Methyl-1H-indazol-3-ol.
Causality and Mechanistic Insight: The amino group is converted to a diazonium salt which is an excellent leaving group (as N₂ gas). Subsequent nucleophilic attack by water, facilitated by heating, leads to the formation of the hydroxyl group. It is important to note that 3-hydroxyindazoles can exist in tautomeric equilibrium with their corresponding indazolone form.
Stage 3: Synthesis of this compound
The final step is the chlorination of the 3-hydroxyl group. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation, often used in excess as both the reagent and solvent.[5][6][7]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 6-Methyl-1H-indazol-3-ol (1.0 eq).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality and Mechanistic Insight: The hydroxyl group of the indazolone tautomer attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This intermediate is a good leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the 3-position results in the formation of the 3-chloroindazole product. The use of excess POCl₃ drives the reaction to completion. Careful quenching is critical to manage the exotherm and safely hydrolyze the excess reagent.[8]
Summary of Reaction Parameters
| Stage | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 2-Amino-4-methylbenzonitrile | NaNO₂, HCl, SnCl₂·2H₂O | Aqueous HCl | 0-5 °C then RT | 75-85% |
| 2 | 6-Methyl-1H-indazol-3-amine | NaNO₂, H₂SO₄ | Aqueous H₂SO₄ | 0-5 °C then 80-90 °C | 80-90% |
| 3 | 6-Methyl-1H-indazol-3-ol | POCl₃ | POCl₃ (neat) | Reflux (~110 °C) | 70-85% |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By starting from the commercially available 2-amino-4-methylbenzonitrile, this key medicinal chemistry intermediate can be synthesized in three straightforward steps with good overall yield. The protocols provided are based on well-established chemical transformations and offer a solid foundation for researchers in the pharmaceutical and chemical industries. Careful control of reaction conditions, particularly temperature and the quenching process in the final chlorination step, is paramount for ensuring a safe and successful synthesis.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. 2-アミノ-4-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Versatility of 3-Chloro-6-methyl-1H-indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. This technical guide delves into the biological significance of 3-Chloro-6-methyl-1H-indazole derivatives, a class of compounds with emerging therapeutic potential. While direct and extensive research on the 3-chloro-6-methyl substituted indazole core is still developing, this paper will provide a comprehensive overview of the known biological activities of closely related indazole derivatives, detailed experimental methodologies for their evaluation, and insights into the signaling pathways they modulate. This guide aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the indazole framework.
Overview of Biological Activities
Substituted 1H-indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The specific substitution at the 3 and 6 positions of the indazole ring plays a crucial role in determining the biological activity profile of these compounds.
Anticancer Activity
Numerous studies have highlighted the potential of indazole derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. While specific data for this compound derivatives is limited in publicly available literature, research on analogous compounds provides valuable insights. For instance, various 1H-indazole-3-amine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines, with some compounds showing promising inhibitory effects.[1][2] One such study identified a compound that exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and showed good selectivity towards normal cells.[1][2]
Kinase Inhibitory Activity
The indazole scaffold is a key component of several approved kinase inhibitors, such as Axitinib and Pazopanib. This is attributed to its ability to act as a bioisostere of the purine ring of ATP, allowing it to competitively bind to the ATP-binding site of kinases. The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase.[3] Research has explored various indazole derivatives as inhibitors of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and Pim kinases.[4] For example, a series of 1H-indazole-3-amine derivatives were designed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, with one compound exhibiting an IC50 of 15.0 nM.[1]
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Research into novel antileishmanial agents has identified 3-chloro-6-nitro-1H-indazole derivatives as promising candidates.[5][6] A study on these compounds demonstrated their in vitro activity against different Leishmania species, with some derivatives showing strong to moderate inhibitory effects, particularly against L. infantum.[5][6]
Antimicrobial Activity
Indazole derivatives have also been investigated for their antibacterial and antifungal properties. For example, novel 3-methyl-1H-indazole derivatives have been reported as potent antibacterial agents against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria.[6] Another study reported the antifungal activity of indazole derivatives against Candida albicans.
Quantitative Biological Data
To facilitate comparison, the following tables summarize the quantitative biological activity data for various indazole derivatives. It is important to note that the data presented here is for structurally related compounds, as extensive quantitative data for this compound derivatives is not yet widely available.
Table 1: Anticancer Activity of 1H-Indazole-3-amine Derivatives [1][2]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 6o | K562 (Leukemia) | 5.15 |
| A549 (Lung) | >10 | |
| PC-3 (Prostate) | >10 | |
| Hep-G2 (Liver) | >10 | |
| HEK-293 (Normal) | 33.2 |
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [5]
| Compound ID | L. infantum IC50 (µM) | L. tropica IC50 (µM) | L. major IC50 (µM) |
| 4 | 5.53 | >200 | >200 |
| 5 | 4 | >200 | >200 |
| 7 | 117 | >200 | >200 |
| 10 | 62 | >200 | >200 |
| 11 | 6 | 76 | >200 |
| 12 | 36.33 | >200 | >200 |
| 13 | 110 | 186 | 38 |
Table 3: Kinase Inhibitory Activity of Various Indazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-Indazol-3-amine | FGFR1 | 15.0 | [1] |
| 3-(Pyrazin-2-yl)-1H-indazole | Pim-1 | 3-11 | [4] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for drug discovery research. This section provides protocols for key assays commonly used to evaluate the biological activity of indazole derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.625 to 10 µM) for a specified duration (e.g., 48 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate, ATP, and the test compound at various concentrations in a kinase assay buffer.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated into ATP.
-
Luminescence Detection: Quantify the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is measured using a luminometer.
-
Data Analysis: Determine the IC50 value of the inhibitor by measuring the reduction in the luminescent signal at different compound concentrations.
In Vitro Antileishmanial Activity Assay
Protocol:
-
Parasite Culture: Culture promastigotes of different Leishmania species in appropriate media.
-
Compound Exposure: Expose the promastigote strains to increasing concentrations of the test compounds.
-
Viability Assessment: After a set incubation period, assess the viability of the promastigotes using the MTT assay, as described previously.
-
IC50 Determination: Calculate the IC50 values, which represent the concentration of the compound required to inhibit the growth of the parasites by 50%.[5]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of bioactive compounds requires knowledge of the signaling pathways they affect. The following diagrams, created using Graphviz, illustrate a general workflow for kinase inhibitor discovery and a key signaling pathway often implicated in cancer and targeted by indazole derivatives.
Conclusion
Derivatives of this compound represent a promising area for future drug discovery and development. While specific biological data for this exact scaffold is still emerging, the broader family of indazole derivatives has demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. The information and protocols provided in this guide offer a solid foundation for researchers to build upon, facilitating the design and evaluation of novel, potent, and selective this compound-based therapeutic agents. Further investigation into the synthesis and biological profiling of this specific class of compounds is highly encouraged to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-6-methyl-1H-indazole: A Versatile Scaffold for Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Chloro-6-methyl-1H-indazole is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive chlorine atom at the 3-position and a methyl group on the benzene ring, provide a valuable platform for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, the properties of the closely related compound, 3-chloro-1H-indazole, can provide some useful reference points.
| Property | Value (for 3-Chloro-1H-indazole) |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol [1] |
| Melting Point | 149 °C (sublimation) |
Synthesis of this compound
A common and effective method for the synthesis of indazole derivatives is through the diazotization of an appropriate aniline precursor, followed by cyclization. For this compound, a plausible synthetic route starts from 2-amino-4-methylbenzonitrile.
General Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of 3-Amino-6-methyl-1H-indazole from 2-Amino-4-methylbenzonitrile
A general procedure for the synthesis of 3-aminoindazoles from o-aminobenzonitriles involves heating with hydrazine hydrate.
-
Materials: 2-amino-4-methylbenzonitrile, hydrazine hydrate, solvent (e.g., n-butanol or ethylene glycol).
-
Procedure:
-
A mixture of 2-amino-4-methylbenzonitrile and an excess of hydrazine hydrate is heated at reflux in a high-boiling solvent for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization.
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting a primary aromatic amine to a halide.
-
Materials: 3-Amino-6-methyl-1H-indazole, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) chloride (CuCl).
-
Procedure:
-
3-Amino-6-methyl-1H-indazole is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.
-
The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The product is isolated by extraction with an organic solvent and purified by column chromatography or recrystallization.
-
Key Synthetic Applications
This compound serves as a versatile intermediate for the introduction of various functionalities at the 3-position through cross-coupling reactions. The chlorine atom can be readily displaced by carbon, nitrogen, and oxygen nucleophiles, making it a valuable precursor for a wide range of derivatives.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl or heteroaryl substituents at the 3-position.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane, toluene, DMF).
-
Procedure:
-
To a reaction vessel are added this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen), and the solvent is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for several hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
-
Table of Representative Suzuki-Miyaura Reactions:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Data not available |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | Data not available |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 120 | Data not available |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of 3-aminoindazole derivatives.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Materials: this compound, amine, palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., XPhos, RuPhos), strong base (e.g., NaOtBu, K₃PO₄), solvent (e.g., toluene, dioxane).
-
Procedure:
-
The palladium precursor and the phosphine ligand are added to a reaction vessel under an inert atmosphere.
-
The solvent, this compound, the amine, and the base are added.
-
The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed.
-
The reaction is cooled, quenched with water, and extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
-
Table of Representative Buchwald-Hartwig Aminations:
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Data not available |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | Data not available |
| Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Data not available |
*Specific yields for these reactions with this compound are not detailed in the reviewed literature. The provided conditions are illustrative of typical Buchwald-Hartwig protocols.
Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to functionalize the 3-position of the 6-methyl-1H-indazole core makes this building block particularly valuable in the synthesis of kinase inhibitors. For instance, derivatives of 3-aminoindazoles are key components of several tyrosine kinase inhibitors, such as Pazopanib. While this compound is not a direct precursor in the most common synthetic routes to Pazopanib, its utility in creating analogs and exploring structure-activity relationships is significant.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides efficient access to a wide range of substituted indazole derivatives. This capability makes it an important tool for researchers and drug development professionals in the exploration of new chemical space and the design of novel bioactive molecules, particularly in the field of kinase inhibition. Further investigation and reporting of specific reaction conditions and yields for this compound will undoubtedly enhance its utility and application in the scientific community.
References
Potential Therapeutic Targets of 3-Chloro-6-methyl-1H-indazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific analog, 3-Chloro-6-methyl-1H-indazole, serves as a versatile synthetic intermediate in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and inflammatory diseases.[1] While direct and extensive research on the therapeutic targets of its immediate analogs is still emerging, a comprehensive analysis of structurally related indazole derivatives provides significant insights into their potential mechanisms of action and therapeutic applications. This guide consolidates the current understanding of these potential targets, presenting quantitative data, experimental methodologies, and associated signaling pathways derived from studies on analogous indazole compounds.
Overview of Potential Therapeutic Areas
Analogs of this compound are being explored for a variety of therapeutic applications, primarily driven by their ability to modulate key biological pathways. The indazole nucleus is a versatile pharmacophore found in a range of synthetic compounds with demonstrated pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3]
Key Therapeutic Targets and Quantitative Data
Based on studies of structurally similar indazole derivatives, several key protein targets have been identified. The following tables summarize the quantitative data for the inhibitory activities of these analogs against their respective targets.
Protein Kinase Inhibition
Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[4] The indazole moiety can act as a surrogate for the adenine of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[5]
Table 1: Inhibitory Activity of Indazole Analogs against Protein Kinases
| Indazole Analog Class | Target Kinase | IC₅₀ (nM) | Cell Line/Assay Conditions | Reference |
| 3-(Pyrazin-2-yl)-1H-indazole Derivatives | Pim-1 | 3 - 11 | Biochemical Assay | [4][6] |
| Pim-2 | 3 - 11 | Biochemical Assay | [4][6] | |
| Pim-3 | 3 - 70 | Biochemical Assay | [4][6] | |
| Indazole-Pyrimidine Derivatives | VEGFR-2 | Varies with substitution | Biochemical Assay | [4] |
| 1H-Indazole-3-amine Derivatives | FGFR1 | 2.9 - 15.0 | Enzymatic Inhibition Assay | |
| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR1 | 30.2 - 69.1 | Enzymatic Inhibition Assay | |
| Indazole-Sulfonamide Hybrids | MAPK1 | Not specified (strong affinity in docking) | Molecular Docking | [7] |
| Novel Indazole Compounds | PKMYT1 | Not specified (inhibitory activity demonstrated) | ADP-Glo Kinase Assay | [8] |
Antiparasitic Activity
Derivatives of 3-chloro-1H-indazole have shown promising activity against protozoan parasites, highlighting a potential therapeutic avenue for infectious diseases.
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Analogs
| Compound | Leishmania Species | IC₅₀ (µM) | Reference |
| Derivative 77 | L. infantum | 11.23 | [3] |
| Derivative 13 | L. major | 38 | [2] |
| Derivative 11 | L. tropica | 76 | [2] |
| Derivative 13 | L. tropica | 186 | [2] |
| Derivative 5 | L. infantum | 4 | [2] |
| Derivative 11 | L. infantum | 6 | [2] |
Anticancer Activity (Non-kinase Targets)
Beyond direct kinase inhibition, indazole analogs have demonstrated anticancer effects through the induction of apoptosis and cell cycle arrest.
Table 3: Cytotoxic Activity of 1H-indazole-3-amine Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line (IC₅₀ µM) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | HEK-293 (33.2) | [9][10] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of indazole analogs are underpinned by their modulation of critical signaling pathways.
Cancer-Related Signaling Pathways
In cancer, indazole derivatives have been shown to interfere with pathways that control cell proliferation, survival, and apoptosis.
Caption: Potential anticancer mechanisms of indazole analogs.
Antiparasitic Mechanism of Action
In the context of leishmaniasis, 3-chloro-6-nitro-1H-indazole derivatives have been shown to target a crucial enzyme in the parasite's redox defense system.
Caption: Inhibition of TryR by indazole analogs in Leishmania.
Experimental Protocols
Detailed methodologies are crucial for the validation and further exploration of these therapeutic targets. Below are summaries of key experimental protocols cited in the literature for analogous compounds.
Protein Kinase Inhibition Assay (General)
-
Principle: To measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Methodology:
-
A specific kinase, its substrate, and ATP are combined in a reaction buffer.
-
The indazole analog at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The extent of phosphorylation is quantified using methods such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.[8]
-
LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET) based assay that measures the binding of the compound to the kinase.
-
Radiometric Assays: Utilize ³²P-labeled ATP to quantify the incorporation of phosphate into the substrate.
-
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Caption: General workflow for a protein kinase inhibition assay.
Cell Proliferation/Viability Assay (MTT Assay)
-
Principle: To assess the cytotoxic or cytostatic effects of a compound on a cell line.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the indazole analog for a specified period (e.g., 48-72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[9]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Cells are treated with the indazole analog for a defined period.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[10]
-
Caption: Logic of cell state determination in Annexin V/PI assay.
Western Blotting for Apoptosis-Related Proteins
-
Principle: To detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).
-
Methodology:
-
Cells are treated with the indazole analog.
-
Total protein is extracted from the cells and quantified.
-
Proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax) and a loading control (e.g., anti-GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the protein levels.[10]
-
Conclusion and Future Directions
While the direct therapeutic targets of this compound analogs are still under active investigation, the wealth of data from structurally related compounds provides a strong rationale for their further development. The primary areas of promise appear to be in oncology, through the inhibition of various protein kinases and the induction of apoptosis, and potentially in the treatment of parasitic diseases. Future research should focus on the synthesis and screening of a focused library of this compound analogs against the targets identified in this guide. Elucidating the precise structure-activity relationships will be critical for optimizing potency and selectivity, ultimately paving the way for the development of novel and effective therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 3-Chloro-6-methyl-1H-indazole in Common Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-6-methyl-1H-indazole belongs to the indazole family, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The solubility of any active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its behavior in both in vitro and in vivo systems. Poor solubility can lead to unreliable results in biological assays and pose significant challenges for formulation and bioavailability.[3][4]
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document details the standard experimental methodologies for its determination, enabling researchers to generate precise and reliable data. The focus is on the universally accepted shake-flask method for measuring thermodynamic solubility.[5][6] Additionally, this guide discusses the potential biological relevance of indazole derivatives to provide context for its application in drug discovery.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by its structural features, such as polarity, molecular size, and its capacity for hydrogen bonding. The principle of "like dissolves like" is a fundamental guideline: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7] this compound, with its heterocyclic aromatic structure, is expected to be a sparingly soluble compound in water but should exhibit significantly better solubility in various organic solvents.
While experimentally determined values are not available, predicted physicochemical properties can offer valuable insights for solvent selection.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Influence on Solubility |
|---|---|---|
| Molecular Formula | C₈H₇ClN₂ | - |
| Molecular Weight | 166.61 g/mol | Higher molecular weight can sometimes decrease solubility. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | A positive LogP value indicates lipophilicity, suggesting better solubility in non-polar organic solvents over water. |
| H-Bond Donors | 1 (from the -NH group) | Ability to donate hydrogen bonds can enhance solubility in protic solvents (e.g., alcohols). |
| H-Bond Acceptors | 2 (from the nitrogen atoms) | Ability to accept hydrogen bonds can enhance solubility in a range of solvents. |
| Polar Surface Area (PSA) | ~28-30 Ų | A moderate PSA suggests a balance between lipophilicity and polarity. |
Note: These values are estimations based on the structure and data for similar compounds and should be confirmed by experimental analysis.
Quantitative Solubility Data
The following table serves as a template for documenting the experimentally determined solubility of this compound. Researchers should populate this table with their findings to facilitate direct comparison across different solvent systems.
Table 2: Experimental Solubility of this compound
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|---|
| e.g., Methanol | Alcohol (Protic) | 25 | ||
| e.g., Ethanol | Alcohol (Protic) | 25 | ||
| e.g., Isopropanol | Alcohol (Protic) | 25 | ||
| e.g., Acetone | Ketone (Aprotic) | 25 | ||
| e.g., Ethyl Acetate | Ester (Aprotic) | 25 | ||
| e.g., Tetrahydrofuran (THF) | Ether (Aprotic) | 25 | ||
| e.g., Dichloromethane (DCM) | Halogenated | 25 | ||
| e.g., Toluene | Aromatic Hydrocarbon | 25 | ||
| e.g., Hexane | Aliphatic Hydrocarbon | 25 |
| e.g., Dimethyl Sulfoxide (DMSO)| Sulfoxide (Aprotic) | 25 | | |
Experimental Protocol: Thermodynamic Solubility Determination
The shake-flask method is the gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.[5][6] It involves creating a saturated solution and measuring the concentration of the dissolved solute.
4.1 Objective To determine the maximum equilibrium concentration of this compound in a selection of organic solvents at a constant temperature.
4.2 Materials
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.3 Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required.
-
Solvent Addition: Dispense a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture at a moderate speed for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After the equilibration period, remove the vial and allow it to stand, letting the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Concentration Analysis: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis method.
4.4 Data Analysis
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Visualizations: Workflows and Biological Context
Diagrams are provided to illustrate the experimental workflow and the potential biological relevance of indazole compounds.
References
- 1. This compound | 885271-60-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. chem.ws [chem.ws]
Stability and Storage of 3-Chloro-6-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-6-methyl-1H-indazole. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound throughout its lifecycle, from laboratory research to potential therapeutic applications.
Chemical Profile and General Stability
This compound is a heterocyclic compound belonging to the indazole class.[1] The stability of indazole derivatives is influenced by their chemical structure and external environmental factors.[] Generally, these compounds are relatively stable under standard laboratory conditions. However, the presence of a chloro-substituent and a methyl group on the indazole ring can influence its reactivity and degradation pathways.
Key Considerations for Stability:
-
Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of corresponding hydroxy-indazole derivatives.
-
Oxidation: Exposure to oxidizing agents can lead to the formation of N-oxides or other oxidation products. Storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation.
-
Photostability: Like many aromatic heterocyclic compounds, this compound may be sensitive to light, which can induce degradation.[3][4]
-
Thermal Stress: Elevated temperatures can accelerate degradation processes.
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended based on general guidelines for similar chemical entities.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: 2-8°C[5]Short-term: Room Temperature | Refrigeration minimizes the rate of potential degradation reactions. Room temperature storage is acceptable for short durations. |
| Light | Store in a light-resistant (amber) container. | Protects the compound from photodegradation. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen). | Prevents oxidation and hydrolysis by minimizing exposure to air and moisture. |
| Humidity | Store in a dry, well-ventilated place. | Minimizes moisture uptake, which can contribute to hydrolysis. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred from the chemical structure and the behavior of related indazole derivatives.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols for assessing the stability of this compound, adapted from ICH guidelines for stability testing of new drug substances.[6][7][8][9]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][10][11] A dark control sample should be stored under the same conditions but protected from light.[10]
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Caption: A general workflow for forced degradation studies.
Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf-life.
Methodology:
-
Sample Packaging: Place accurately weighed samples of the solid compound in amber glass vials and seal them.
-
Storage Conditions:
-
Long-Term: 2-8°C / ambient humidity.
-
Accelerated: 40°C / 75% RH.
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Sample Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and moisture content.
-
Data Analysis: Evaluate any changes in the physical and chemical properties of the compound over time.
Biological Context: Interaction with Trypanothione Reductase
Indazole derivatives have been investigated for their potential as inhibitors of trypanothione reductase (TR), an essential enzyme in the antioxidant defense system of trypanosomatid parasites like Leishmania.[12][13][14][15] Inhibition of TR disrupts the parasite's ability to neutralize oxidative stress, leading to cell death. While the specific interaction of this compound with TR has not been detailed, the indazole scaffold is a recognized pharmacophore for targeting this enzyme.
Caption: Proposed mechanism of action via Trypanothione Reductase inhibition.
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and drug development. Adherence to the recommended storage conditions—refrigeration, protection from light, and exclusion of moisture and oxygen—is paramount. While specific quantitative stability data for this compound is limited, the provided experimental protocols offer a framework for its systematic evaluation. The potential interaction of the indazole scaffold with trypanothione reductase highlights a promising avenue for further investigation into its therapeutic applications.
References
- 1. Buy 6-Chloro-3-methyl-1H-indazole (EVT-12232063) [evitachem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 5. 3-CHLORO-6-HYDROXY (1H)INDAZOLE|lookchem [lookchem.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. fdaghana.gov.gh [fdaghana.gov.gh]
- 8. rwandafda.gov.rw [rwandafda.gov.rw]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ikev.org [ikev.org]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold, a bicyclic aromatic heterocycle featuring a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, makes it a highly versatile pharmacophore.[1][2][3] Substituted 1H-indazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-emetic, and anti-HIV properties.[1][3][4] This has culminated in the development of several clinically significant drugs, such as the anti-inflammatory agent Benzydamine, the anti-emetic Granisetron, and the anti-cancer drug Axitinib.[4][5][6]
This technical guide provides a comprehensive overview of the discovery and historical development of substituted 1H-indazoles. It traces the journey from their initial synthesis in the late 19th century to the sophisticated synthetic methodologies employed today. The guide details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate critical pathways and workflows, offering a valuable resource for professionals in drug discovery and development.
The Genesis of a Scaffold: Foundational Discoveries
The story of the indazole ring system begins in the late 19th century, with pioneering chemists laying the groundwork for what would become a cornerstone of modern medicinal chemistry.
Emil Fischer's Pioneering Synthesis of an Indazolone (c. 1883)
The first documented synthesis of a molecule containing the indazole core is attributed to the Nobel laureate Emil Fischer around 1880.[7] In his seminal work, Fischer did not prepare the parent 1H-indazole but rather an oxo-substituted derivative, 3-indazolone.[5] This was achieved through the simple heating of o-hydrazinobenzoic acid, which underwent an intramolecular condensation and cyclization.[4][5] While not yielding the parent heterocycle, this experiment was the crucial first step in identifying and constructing this novel bicyclic system.[5]
Experimental Protocol: Fischer's Synthesis of 3-Indazolone [5]
-
Starting Material: o-Hydrazinobenzoic acid.
-
Procedure: o-Hydrazinobenzoic acid is heated, leading to intramolecular condensation via the loss of a water molecule.
-
Reaction Conditions: The primary condition reported was elevated temperature. Specific temperatures and reaction times were not meticulously documented in the initial reports.
-
Product: 3-Indazolone.
The Jacobson Indazole Synthesis (1893): A Direct Route
A decade later, in 1893, a more direct and versatile route to the parent 1H-indazole was developed by Jacobson.[5] The Jacobson synthesis involves the diazotization of o-toluidine followed by intramolecular cyclization.[8] This method, and its subsequent modifications, became a foundational strategy for accessing the core 1H-indazole scaffold. A common modification involves the nitrosation of N-acetyl derivatives of 2-alkylanilines.[9]
Experimental Protocol: Jacobson Indazole Synthesis [5][8][10]
-
Starting Material: o-Toluidine or its N-acetyl derivative (o-acetotoluidide).
-
Procedure:
-
The starting material is dissolved in a suitable solvent (e.g., acetic acid and acetic anhydride).
-
The solution is treated with a nitrosating agent, such as sodium nitrite, to form an N-nitroso intermediate.
-
This intermediate is unstable and, upon gentle warming or standing, rearranges and cyclizes to form the 1H-indazole ring. The reaction is believed to proceed via an intramolecular azo coupling.[10]
-
The product is then isolated by extraction into an acidic aqueous solution, followed by precipitation upon basification with ammonia.[10]
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization.[10]
Evolution of Synthetic Methodologies
Building upon the foundational work of Fischer and Jacobson, a vast array of synthetic methods for constructing substituted 1H-indazoles has been developed. These range from classical condensation reactions to modern metal-catalyzed cross-coupling and C-H activation strategies.
Classical Synthetic Approaches
Beyond the Jacobson synthesis, several other "classical" methods have been established:
-
Condensation of o-Hydroxyaryl Ketones/Aldehydes with Hydrazine: This method involves the simple refluxing of a starting material like salicylaldehyde with hydrazine hydrochloride in an acidic medium, such as ethanol with acetic or hydrochloric acid, to produce 1H-indazole.[4] While effective, this method can be limited by the need for elevated temperatures and the formation of side products like hydrazones.[4]
-
Cyclization of o-Haloaryl N-Sulfonylhydrazones: This approach utilizes readily available o-haloaryl N-sulfonylhydrazones which can undergo cyclization to form 1H-indazoles.[1] Early versions of this reaction often required harsh conditions, but modern adaptations use copper catalysis to proceed at lower temperatures.[3]
Modern Synthetic Strategies
The advent of modern catalysis has revolutionized the synthesis of substituted 1H-indazoles, offering milder reaction conditions, greater functional group tolerance, and improved regioselectivity.
-
Metal-Free Synthesis from o-Aminobenzoximes: A mild and efficient metal-free method involves the selective activation of the oxime group in o-aminobenzoximes using methanesulfonyl chloride and a base like triethylamine.[4][11] This reaction proceeds at low temperatures (0–23 °C) and is amenable to scale-up, tolerating a wide range of substituents.[4][11]
Experimental Protocol: Metal-Free Synthesis from o-Aminobenzoximes [11]
-
Starting Materials: Substituted o-aminobenzoxime, methanesulfonyl chloride (MsCl), triethylamine (NEt3).
-
Procedure:
-
The o-aminobenzoxime is dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is cooled to 0 °C.
-
Triethylamine is added, followed by the slow addition of methanesulfonyl chloride.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
-
[3+2] Cycloaddition of Arynes and Hydrazones: This powerful strategy involves the reaction of in situ generated arynes with various hydrazones.[12][13] N-tosylhydrazones react with arynes to yield 3-substituted 1H-indazoles, while N-aryl/alkylhydrazones lead to 1,3-disubstituted indazoles.[12][13] The reactions are typically carried out under mild conditions and offer a versatile route to a wide array of substituted indazoles.[13]
Experimental Protocol: [3+2] Annulation of Arynes with N-Tosylhydrazones [13]
-
Starting Materials: 2-(Trimethylsilyl)aryl triflate (aryne precursor), N-tosylhydrazone, Cesium Fluoride (CsF).
-
Procedure:
-
A mixture of the N-tosylhydrazone and CsF is prepared in a reaction vessel under an inert atmosphere (e.g., Argon).
-
A solution of the aryne precursor in a suitable solvent (e.g., acetonitrile or THF) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.
-
-
Silver(I)-Mediated Intramolecular C-H Amination: This method provides an efficient pathway to 3-substituted 1H-indazoles via an intramolecular oxidative C-H amination of arylhydrazones, mediated by a silver(I) salt.[14][15] It is noted for its operational simplicity and tolerance of diverse functional groups.[15]
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data for selected synthetic methods and the biological activity of notable 1H-indazole derivatives.
Table 1: Comparison of Yields for Selected 1H-Indazole Synthetic Methods
| Synthetic Method | Starting Material(s) | Product Type | Yield Range (%) | Reference(s) |
| Jacobson Synthesis | o-Acetotoluidide | 1H-Indazole (unsubstituted) | 36-47 | [10] |
| Metal-Free Synthesis from o-Aminobenzoximes | Various o-aminobenzoximes | Substituted 1H-Indazoles | up to 94 | [4] |
| [3+2] Annulation of Arynes and N-Tosylhydrazones | Aryne precursors and N-tosylhydrazones | 3-Substituted 1H-Indazoles | 45-90 | [16] |
| Silver(I)-Mediated C-H Amination | Arylhydrazones | 3-Substituted 1H-Indazoles | Good to Excellent | [14] |
| Copper-Catalyzed Cyclization of N-Sulfonylhydrazones | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | Good | [3] |
Table 2: Biological Activity of Key 1H-Indazole-Containing Drugs
| Compound | Target / Mechanism of Action | Therapeutic Area | Reported IC50 / Activity | Reference(s) |
| Axitinib | Tyrosine kinase inhibitor (VEGFR-1, -2, -3, PDGFRβ, c-KIT) | Oncology (Renal Cell Carcinoma) | Potent inhibitor of VEGFRs | [4] |
| Granisetron | Selective 5-HT3 receptor antagonist | Antiemetic | High affinity for the 5-HT3 receptor | [4] |
| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) | Anti-inflammatory | Inhibits prostaglandin synthesis | [5] |
| Niraparib | Poly (ADP-ribose) polymerase (PARP) inhibitor | Oncology (Ovarian Cancer) | Potent inhibitor of PARP-1 and PARP-2 | [3] |
| Pazopanib | Multi-targeted tyrosine kinase inhibitor | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Inhibits VEGFR, PDGFR, c-Kit | [3] |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key logical workflows and reaction pathways discussed in this guide.
Caption: Logical workflow for the synthesis of substituted 1H-indazoles.
Caption: Simplified reaction pathway for the Jacobson Indazole Synthesis.
Caption: Simplified signaling pathway inhibition by Axitinib.
Conclusion
The journey of the substituted 1H-indazole scaffold, from its discovery in the late 19th century through the pioneering work of Fischer and Jacobson to its current status as a privileged structure in drug discovery, is a testament to the enduring power of synthetic chemistry.[5] The evolution from harsh, classical syntheses to mild, efficient, and highly selective modern catalytic methods has vastly expanded the chemical space accessible to medicinal chemists. This has enabled the fine-tuning of molecular properties and the development of potent and selective therapeutic agents that address a wide range of diseases. The continued innovation in synthetic methodologies promises to further unlock the therapeutic potential of this remarkable heterocyclic system, ensuring its place in the pantheon of important pharmacophores for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caribjscitech.com [caribjscitech.com]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Tautomerism in 6-Methyl-1H-Indazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. The tautomeric nature of the indazole core, existing primarily in 1H and 2H forms, plays a crucial role in its chemical reactivity, physicochemical properties, and biological interactions. This technical guide provides a comprehensive examination of the tautomerism in 6-methyl-1H-indazole derivatives. It consolidates quantitative data from spectroscopic and computational analyses, details experimental protocols for characterization, and presents visual representations of key concepts to serve as a valuable resource for researchers in the field.
Introduction to Indazole Tautomerism
Indazoles, also known as benzopyrazoles, are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[1] Due to the presence of a proton that can reside on either of the two nitrogen atoms in the pyrazole ring, indazole and its derivatives can exist as two primary tautomers: the 1H-indazole and the 2H-indazole.[1]
The equilibrium between these two forms is a critical aspect of their chemistry. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form in most conditions.[1] This stability is often attributed to the benzenoid character of the fused ring system in the 1H form, whereas the 2H form possesses a less stable quinonoid structure. The position of the tautomeric equilibrium can be influenced by factors such as the electronic nature of substituents, solvent polarity, and solid-state packing forces.
The 6-methyl substituent, an electron-donating group, influences the electronic properties and reactivity of the indazole ring system.[2] Understanding the tautomeric behavior of 6-methyl-1H-indazole is essential for predicting its reactivity, designing synthetic routes for its derivatives, and elucidating its mechanism of action in biological systems.
Spectroscopic Characterization of Tautomers
Spectroscopic techniques are indispensable tools for the identification and quantification of tautomers in indazole derivatives. The distinct electronic and structural differences between the 1H and 2H forms give rise to unique spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful method for distinguishing between the 1H and 2H tautomers of indazole derivatives.
¹H NMR Spectroscopy: The chemical shift of the N-H proton is a key diagnostic feature. In the 1H-tautomer, the N-H proton is typically observed as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the benzene ring also exhibit distinct chemical shifts and coupling patterns depending on the tautomeric form.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3, are sensitive to the position of the proton. Generally, the C3 carbon of the 1H tautomer resonates at a different chemical shift compared to the 2H tautomer.[1]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Indazole Derivatives
| Proton | 1-Methyl-1H-indazole (CDCl₃) | 6-Methyl-1H-indazole (CDCl₃) |
| H3 | ~7.9 | ~7.9 |
| H4 | ~7.6 | ~7.6 |
| H5 | ~7.3 | - |
| H7 | ~7.1 | ~7.4 |
| CH₃ | ~4.1 (N-CH₃) | ~2.5 (C-CH₃) |
| NH | - | ~10.5 |
Note: Data for 1-Methyl-1H-indazole is provided for comparison of the N-methyl derivative with the C-methyl derivative. Specific shifts for 6-methyl-1H-indazole are based on typical ranges and available data.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable information about the vibrational modes of the molecule, which differ between tautomers. The N-H stretching vibration is a particularly useful diagnostic tool. For the 1H-tautomer of 6-methyl-1H-indazole, a broad absorption band is typically observed in the region of 3300-3400 cm⁻¹, which is characteristic of the N-H stretch in a hydrogen-bonded environment.[2] Other characteristic bands include C-H stretching, C=C aromatic stretching, and out-of-plane bending vibrations.
Table 2: Characteristic FTIR Absorption Frequencies for 6-Methyl-1H-Indazole Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3400 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 2960 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The π-systems of the 1H and 2H tautomers are different, leading to distinct absorption spectra. The UV-Vis spectrum of 6-methyl-1H-indazole typically shows absorption maxima in the 250-300 nm range, corresponding to π→π* electronic transitions within the conjugated indazole chromophore.[2] The electron-donating methyl group can cause a bathochromic (red) shift compared to the unsubstituted indazole.[2]
Table 3: UV-Vis Absorption Maxima for Indazole Derivatives
| Compound | Solvent | λmax (nm) |
| 1H-Indazole | Acetonitrile | ~250, ~290 |
| 1-Methyl-1H-indazole | Acetonitrile | ~255, ~295 |
| 2-Methyl-2H-indazole | Acetonitrile | ~230, ~280, ~310 |
| 6-Methyl-1H-indazole | Not Specified | 250 - 300 |
Computational Analysis of Tautomeric Stability
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities of tautomers and predicting their spectroscopic properties. By calculating the electronic energies of the optimized geometries of the 1H and 2H tautomers of 6-methyl-1H-indazole, their relative stability can be determined. These calculations consistently show that the 1H-tautomer is energetically more favorable than the 2H-tautomer.[3]
Table 4: Calculated Relative Energies of Indazole Tautomers
| Molecule | Method | ΔE (E₂H - E₁H) (kcal/mol) | Reference |
| Indazole | MP2/6-31G** | 3.6 | [3] |
| Indazole | B3LYP/6-311++G(d,p) | 4.8 | [3] |
| 6-Methyl-1H-indazole | DFT (Predicted) | > 0 | - |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data in the study of tautomerism.
Synthesis of 6-Methyl-1H-Indazole
A common synthetic route to 6-methyl-1H-indazole involves the diazotization of 2,4-dimethylaniline followed by intramolecular cyclization.
Materials:
-
2,4-Dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Dissolve 2,4-dimethylaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight to facilitate cyclization.
-
Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-methyl-1H-indazole.
NMR Spectroscopic Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the 6-methyl-1H-indazole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.
-
Filter the solution if any particulate matter is present.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in signal assignment.
FTIR Spectroscopic Analysis (KBr Pellet Method)
Sample Preparation:
-
Thoroughly clean and dry an agate mortar and pestle.
-
Grind approximately 1-2 mg of the 6-methyl-1H-indazole sample to a fine powder.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.
-
Gently but thoroughly mix the sample and KBr.
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
UV-Vis Spectroscopic Analysis
Sample Preparation:
-
Choose a suitable solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a stock solution of 6-methyl-1H-indazole of a known concentration.
-
Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the optimal range (typically 0.1 to 1.0).
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Place the reference cuvette in the spectrophotometer and measure the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range.
Single-Crystal X-ray Diffraction
Crystal Growth:
-
Dissolve the purified 6-methyl-1H-indazole in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Employ a slow evaporation or slow cooling technique to promote the growth of single crystals.
-
Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
DFT Computational Methodology
Structure Optimization and Energy Calculation:
-
Build the initial 3D structures of the 1H- and 2H-tautomers of 6-methyl-1H-indazole using a molecular modeling software.
-
Perform geometry optimizations for both tautomers using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d) or larger).
-
Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
The relative energy (ΔE) is calculated as the difference in the electronic energies of the two tautomers.
Spectra Prediction:
-
NMR: Use the GIAO (Gauge-Including Atomic Orbital) method with the optimized geometries to calculate the NMR shielding tensors, which can then be converted to chemical shifts.
-
IR: The output of the frequency calculation provides the vibrational frequencies and intensities, which can be used to generate a theoretical IR spectrum.
-
UV-Vis: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum.
Visualization of Tautomerism and Workflows
Graphical representations are essential for understanding the relationships between different concepts and experimental procedures.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction of 3-Chloro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Chloro-6-methyl-1H-indazole. This protocol is designed to guide researchers in the synthesis of 3-aryl-6-methyl-1H-indazole derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active compounds.
Introduction
The indazole core is a key pharmacophore found in numerous therapeutic agents. The functionalization of the indazole ring system, particularly at the C-3 position, is a critical strategy in the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust and efficient means to synthesize biaryl and heteroaryl-aryl structures.[1] This reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its reagents.[2]
This application note details a protocol for the palladium-catalyzed Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. The described methodology is adapted from established procedures for similar 3-chloroindazole substrates and provides a reliable starting point for the synthesis of a diverse library of 3-substituted indazole derivatives.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the Suzuki-Miyaura cross-coupling of 3-chloroindazole with a variety of boronic acids. These results, adapted from a study on unprotected nitrogen-rich heterocycles, provide a strong predictive basis for the coupling of this compound.[1]
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 15 | 95 |
| 2 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 15 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 15 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 15 | 75 |
| 5 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 15 | 68 |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling reaction of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (2.0 equivalents), and potassium phosphate (2.0 equivalents).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst, Pd₂(dba)₃ (2 mol%), and the ligand, SPhos (3 mol%). Add the catalyst and ligand to the reaction vessel.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the reaction vessel to create a 5:1 dioxane/water solvent mixture. The final concentration of the limiting reactant should be approximately 0.25 M.
-
Degassing: Seal the reaction vessel and thoroughly degas the mixture by bubbling a gentle stream of inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-methyl-1H-indazole product.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 3-Chloro-6-methyl-1H-indazole. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-substituted 3-amino-6-methyl-1H-indazoles, which are key structural motifs in many pharmaceutical compounds. The protocols provided are based on established methodologies for the amination of challenging heteroaryl chlorides and indazole derivatives.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen (C-N) bonds under relatively mild conditions, offering broad substrate scope and functional group tolerance.[1] For a substrate such as this compound, the choice of a suitable catalyst system, comprising a palladium precursor and a sterically hindered, electron-rich phosphine ligand, is crucial for achieving high yields and reaction efficiency. The use of modern, well-defined palladium precatalysts can further enhance reaction outcomes by ensuring the efficient generation of the active catalytic species.[2][3]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 3-amino-6-methyl-1H-indazole is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are generalized procedures for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of the reaction conditions (e.g., ligand, base, solvent, temperature, and reaction time) may be necessary for specific amine substrates.
Protocol 1: General Procedure for the Amination of this compound with Primary Amines
This protocol is adapted from procedures for the amination of other halo-indazoles and is suitable for a range of primary amines.[2][3]
Materials:
-
This compound
-
Primary amine
-
Palladium precatalyst (e.g., BrettPhos Pd G3)
-
BrettPhos ligand (if not using a precatalyst)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the primary amine (1.2 equiv.), and the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the reaction vessel.
-
Base Addition: Add the LiHMDS solution (2.4 equiv.) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 65-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Amination of this compound with Secondary Amines
This protocol is adapted from procedures for the amination of other halo-indazoles and is suitable for a range of secondary amines.[2][3]
Materials:
-
This compound
-
Secondary amine
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
RuPhos ligand (if not using a precatalyst)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the secondary amine (1.2 equiv.), and the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the reaction vessel.
-
Base Addition: Add the LiHMDS solution (2.4 equiv.) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-65 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of related halo-indazoles with various amines. These data can serve as a guide for the amination of this compound.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1H-indazole | Aniline | BrettPhos Pd G3 (1 mol%) | LiHMDS | THF | 65 | 16 | 85 | [2] |
| 5-Bromo-1H-indazole | n-Butylamine | BrettPhos Pd G3 (1 mol%) | LiHMDS | THF | 65 | 16 | 92 | [2] |
| 5-Bromo-1H-indazole | Morpholine | RuPhos Pd G3 (1 mol%) | LiHMDS | THF | RT | 1 | 95 | [3] |
| 5-Bromo-1H-indazole | N-Methylaniline | RuPhos Pd G3 (1 mol%) | LiHMDS | THF | RT | 1 | 91 | [3] |
| 6-Chloro-1H-indazole | Aniline | t-BuXPhos Pd G3 (2 mol%) | LiHMDS | THF | 80 | 24 | 78 | [2] |
| 6-Chloro-1H-indazole | Morpholine | RuPhos Pd G3 (2 mol%) | LiHMDS | THF | 65 | 24 | 88 | [3] |
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Synthesis of 3-Aryl-6-methyl-1H-indazoles from 3-Chloro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The functionalization of the indazole ring at the C-3 position is a key strategy for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of 3-aryl-6-methyl-1H-indazoles via palladium-catalyzed cross-coupling reactions, starting from the readily available 3-chloro-6-methyl-1H-indazole. The Suzuki-Miyaura coupling is highlighted as an efficient and versatile method for this transformation.
General Reaction Scheme
The synthesis of 3-aryl-6-methyl-1H-indazoles from this compound is typically achieved through a palladium-catalyzed cross-coupling reaction with an appropriate arylboronic acid. This reaction, known as the Suzuki-Miyaura coupling, offers a robust and high-yielding route to the desired products.[1][2][3][4]
Caption: General Suzuki-Miyaura cross-coupling reaction scheme.
Experimental Protocols
The following protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-aryl-6-methyl-1H-indazole.
Data Presentation: Reaction Parameters for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of haloindazoles with arylboronic acids, which can be adapted for this compound.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | Good | [5] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/EtOH/H₂O | Reflux | 48 | Moderate | [2] |
| Pd(OAc)₂ | - | K₃PO₄ | Toluene | 100 | 12 | 70-90 | Inferred from general procedures |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | Good | [6] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-aryl-6-methyl-1H-indazoles.
Caption: Workflow for synthesis and purification.
Alternative Cross-Coupling Methods
While Suzuki-Miyaura coupling is a preferred method, other palladium-catalyzed reactions can also be employed for the synthesis of 3-aryl-6-methyl-1H-indazoles.
-
Stille Coupling: This reaction involves the coupling of this compound with an organotin reagent.[7][8][9] While effective, the toxicity of organotin compounds is a significant drawback.
-
Buchwald-Hartwig Amination: For the synthesis of 3-amino-6-methyl-1H-indazoles, the Buchwald-Hartwig amination provides a direct route by coupling this compound with various amines.[10][11][12][13][14]
Conclusion
The synthesis of 3-aryl-6-methyl-1H-indazoles from this compound is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a wide array of arylboronic acids. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to access this important class of compounds.
References
- 1. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
Application Notes and Protocols for N-Alkylation of 3-Chloro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent pharmacophore in medicinal chemistry, featured in numerous therapeutic agents. The N-alkylation of indazoles is a critical transformation in the synthesis of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) on the indazole ring often leads to the formation of regioisomeric mixtures, presenting significant synthetic and purification challenges.[1][2][3] The regioselectivity of N-alkylation is highly dependent on a subtle interplay of factors including the choice of base, solvent, alkylating agent, and the steric and electronic nature of substituents on the indazole core.[4][5] This document provides detailed experimental protocols and compiled data for the regioselective N-alkylation of 3-chloro-6-methyl-1H-indazole, a common intermediate in drug discovery.
Factors Influencing Regioselectivity
The alkylation of this compound can be directed towards either the N-1 or N-2 position by careful selection of reaction conditions. The outcome is often a result of kinetic versus thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which can be leveraged to favor the formation of N-1 alkylated products under conditions that permit equilibration.[4][5][6]
Key factors influencing the N-1/N-2 selectivity include:
-
Base and Solvent System: This is a critical determinant of regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) generally favor N-1 alkylation.[1][4][7] This preference is often attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation, which can be influenced by substituents on the indazole ring. Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N-1 and N-2 isomers.[8][9]
-
Steric Hindrance: The steric environment around the two nitrogen atoms plays a significant role. While the 3-chloro and 6-methyl substituents on the target molecule are not in immediate proximity to the nitrogens, substituents at the C-7 position are known to sterically hinder the N-1 position, thereby favoring N-2 alkylation.[1][7]
-
Alkylating Agent: The nature of the electrophile can also influence the outcome. While a wide range of primary and secondary alkyl halides and tosylates are tolerated in many protocols, their reactivity and steric bulk can impact the N-1/N-2 ratio.[1][10]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic product distribution. In some cases, higher temperatures may favor the formation of the more thermodynamically stable N-1 isomer.[11]
Data Presentation: Reaction Conditions for N-Alkylation
The following tables summarize quantitative data from studies on the N-alkylation of substituted indazoles, showcasing the impact of different reaction parameters on the N-1/N-2 product ratio and yield. While these examples may not be for this compound specifically, they provide a strong predictive framework for this substrate.
Table 1: Effect of Base and Solvent on N-1/N-2 Selectivity for a Model Indazole
| Entry | Base (equiv.) | Solvent | Alkylating Agent | Temp (°C) | Time (h) | N-1:N-2 Ratio | Combined Yield (%) |
| 1 | NaH (1.1) | THF | n-pentyl bromide | rt | 16 | >99:1 | 91 |
| 2 | Cs₂CO₃ (1.5) | THF | n-pentyl bromide | 50 | 24 | 5.8:1 | 100 |
| 3 | NaH (1.1) | DMF | n-pentyl bromide | rt | 16 | 1.9:1 | 100 |
| 4 | K₂CO₃ (1.5) | DMF | n-pentyl bromide | rt | 16 | 1.5:1 | 62 |
| 5 | NaHMDS (1.1) | THF | n-pentyl bromide | 50 | 24 | >99:1 | 91 |
Data adapted from studies on substituted indazoles and are illustrative for this compound.[4][7][12]
Table 2: Influence of C-7 Substituents on Regioselectivity under NaH/THF Conditions
| Entry | C-7 Substituent | N-1:N-2 Ratio |
| 1 | H | High N-1 selectivity |
| 2 | Me | 1:1.3 |
| 3 | NO₂ | 1:24 |
| 4 | CO₂Me | 1:24 |
This data highlights the significant directing effect of C-7 substituents towards N-2 alkylation due to steric hindrance at the N-1 position.[7]
Experimental Protocols
Protocol 1: General Procedure for Selective N-1 Alkylation
This protocol is optimized for achieving high regioselectivity for the N-1 position using a strong base in a non-polar aprotic solvent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1 equiv.) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be required for less reactive alkylating agents.[3]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the N-1 alkylated product.
Protocol 2: Procedure for N-Alkylation under Conditions Often Yielding N-1/N-2 Mixtures
This protocol uses a weaker base in a polar aprotic solvent and may be useful when separation of the isomers is feasible or if this method provides a better overall yield for a specific substrate.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and anhydrous K₂CO₃ (1.5-2.0 equiv.).
-
Add anhydrous DMF to form a suspension.
-
Add the alkylating agent (1.1 equiv.) to the stirred suspension.
-
Heat the reaction mixture to a temperature between room temperature and 90 °C, depending on the reactivity of the alkylating agent.[3][9]
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify and separate the N-1 and N-2 isomers by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the N-alkylation of this compound.
Caption: Logical relationship between reaction conditions and regioselectivity.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. connectjournals.com [connectjournals.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-Chloro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 3-Chloro-6-methyl-1H-indazole as a key starting material in the synthesis of potent kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies.[1] This document will focus on the synthesis of a representative Fibroblast Growth Factor Receptor (FGFR) inhibitor, leveraging the reactivity of the 3-chloro position for key carbon-carbon bond formation.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The chlorine atom at the 3-position provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of aryl and heteroaryl moieties that are crucial for binding to the kinase active site. The methyl group at the 6-position can influence the compound's solubility, metabolic stability, and interaction with the target protein.
The indazole core itself is a key pharmacophore, often involved in critical hydrogen bonding interactions with the hinge region of the kinase domain.[2][3] By modifying the substituents on the indazole ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. Several approved and clinical-stage kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole scaffold, highlighting its importance in cancer therapy.[1]
Application: Synthesis of a Potent FGFR Inhibitor
This section outlines the synthesis of a hypothetical, yet representative, FGFR inhibitor, (6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazol-4-yl)(4-methylpiperazin-1-yl)methanone , starting from this compound. This synthetic route is based on established methodologies for the preparation of similar indazole-based kinase inhibitors.[4]
Experimental Workflow
Caption: A generalized workflow for the synthesis of the target kinase inhibitor.
Synthetic Protocol
Step 1: Suzuki-Miyaura Coupling of this compound
This initial step involves the palladium-catalyzed cross-coupling of this compound with an appropriate arylboronic acid to introduce the desired substituent at the 3-position.
Materials:
-
This compound
-
(2,6-dichloro-3,5-dimethoxyphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add this compound (1.0 eq), (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Add a 3:1 mixture of 1,4-dioxane and a 2 M aqueous solution of Na₂CO₃.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 2 hours.[4]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-3-methyl-1H-indazole.
Step 2: Amide Coupling to Yield the Final Inhibitor
The intermediate from Step 1 is then coupled with a carboxylic acid derivative to complete the synthesis of the target FGFR inhibitor.
Materials:
-
6-(2,6-dichloro-3,5-dimethoxyphenyl)-3-methyl-1H-indazole-4-carboxylic acid (assuming prior conversion from the methyl group)
-
1-Methylpiperazine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid (1.0 eq) in DMF.
-
Add BOP reagent (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 1-methylpiperazine (1.1 eq) and continue stirring at room temperature for 16 hours.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product, (6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazol-4-yl)(4-methylpiperazin-1-yl)methanone.
Quantitative Data: Inhibitory Activity of Indazole-Based FGFR Inhibitors
The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of several published 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives against FGFR1, demonstrating the potency of this class of inhibitors.
| Compound ID | Modification at C4-position | FGFR1 IC₅₀ (nM) | Reference |
| 10a | N-phenyl-1H-indazole-4-carboxamide | - | [4] |
| 13a | N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 30.2 | [4] |
| Compound 7n | 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold | 15.0 | [5] |
Targeted Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) Pathway
FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[6] Dysregulation of the FGFR signaling pathway is implicated in various cancers. The synthesized inhibitor is designed to block the ATP-binding site of FGFR, thereby inhibiting its kinase activity and downstream signaling.
Caption: The FGFR signaling pathway and the point of inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The synthetic protocols outlined in these application notes, based on established chemical transformations, provide a clear path for the development of novel FGFR inhibitors. The provided quantitative data and signaling pathway information offer a solid foundation for researchers and drug development professionals to design and evaluate new therapeutic agents targeting oncogenic kinase signaling.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for four common palladium-catalyzed cross-coupling reactions involving 3-Chloro-6-methyl-1H-indazole: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction. The indazole scaffold is a privileged structure in medicinal chemistry, and the functionalization of the C-3 position is a key strategy in the development of novel therapeutic agents. Due to the relatively lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, specific and optimized reaction conditions are often required.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For the coupling of this compound, the use of specialized catalyst systems that are effective for less reactive aryl chlorides is crucial for achieving good yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 18 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~90 |
| (Thiophen-2-yl)boronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DME/H₂O (4:1) | 90 | 12 | ~75 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-6-methyl-1H-indazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The coupling of aryl chlorides requires robust catalyst systems, often employing bulky, electron-rich phosphine ligands.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 24 | ~80 |
| Morpholine | Pd(OAc)₂ (1.5) | DavePhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~88 |
| n-Hexylamine | PdCl₂(Amphos)₂ (3) | - | Cs₂CO₃ | t-BuOH | 90 | 20 | ~75 |
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Add toluene (2 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(6-methyl-1H-indazol-3-yl)aniline.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Copper(I) is often used as a co-catalyst, although copper-free conditions have also been developed, particularly for substrates that are sensitive to copper.
Table 3: Representative Conditions for Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | PPh₃ (6) | Et₃N | DMF | 80 | 12 | ~70 |
| 1-Hexyne | Pd(OAc)₂ (2) | - | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | ~65 |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | - | i-Pr₂NEt | Acetonitrile | 90 | 10 | ~80 |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), CuI (0.05 mmol, 5 mol%), and PPh₃ (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic phase with saturated aqueous ammonium chloride solution (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 6-methyl-3-(phenylethynyl)-1H-indazole.
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an alkene and an aryl halide. For less reactive aryl chlorides, higher temperatures and specific catalyst/ligand combinations are often necessary to achieve good conversion.
Table 4: Representative Conditions for the Heck Reaction of this compound
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Na₂CO₃ | DMF | 120 | 24 | ~60 |
| n-Butyl acrylate | PdCl₂(dppf) (3) | - | Et₃N | Acetonitrile | 100 | 18 | ~70 |
| 1-Octene | Herrmann's Catalyst (2) | - | K₂CO₃ | NMP | 130 | 36 | ~55 |
Experimental Protocol: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), P(o-tol)₃ (0.10 mmol, 10 mol%), and Na₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous DMF (5 mL) and styrene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C with stirring for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to give (E)-6-methyl-3-styryl-1H-indazole.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for a robust and scalable two-step synthesis of 3-Chloro-6-methyl-1H-indazole, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of 6-methyl-1H-indazole from a readily available starting material, 4-methyl-2-nitroaniline, via a diazotization and reductive cyclization. The subsequent step involves the selective chlorination of the indazole core at the 3-position. This methodology is designed to be adaptable for large-scale production, with a focus on process efficiency and product purity. All quantitative data is presented in clear, tabular format, and the overall synthetic workflow is visualized.
Introduction
The indazole scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds. The introduction of specific substituents, such as a chloro group at the 3-position and a methyl group at the 6-position, can significantly modulate the biological activity and pharmacokinetic properties of these molecules. This compound serves as a key intermediate in the synthesis of various therapeutic agents, making its efficient and scalable production a topic of considerable interest. The protocols detailed herein provide a practical approach to obtaining this important compound in high purity.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of 4-methyl-2-nitroaniline to 6-methyl-1H-indazole. This is accomplished through a diazotization reaction followed by an in-situ reductive cyclization. The second step is the selective electrophilic chlorination of the 6-methyl-1H-indazole at the C3 position to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 6-methyl-1H-indazole
This protocol is adapted from established procedures for the synthesis of substituted indazoles from 2-alkylanilines.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| 4-methyl-2-nitroaniline | 152.15 |
| Sulfuric Acid (98%) | 98.08 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | 225.63 |
| Hydrochloric Acid (37%) | 36.46 |
| Sodium Hydroxide (NaOH) | 40.00 |
| Ethyl Acetate | 88.11 |
| Water | 18.02 |
Procedure:
-
Diazotization:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a cooling system, slowly add 4-methyl-2-nitroaniline (1.0 eq) to concentrated sulfuric acid (5.0 eq) while maintaining the temperature below 20°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
Stir the mixture at 0-5°C for 1 hour after the addition is complete.
-
-
Reductive Cyclization:
-
In a separate vessel, prepare a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.
-
Cool the diazonium salt solution from the previous step to 0°C and slowly add it to the tin(II) chloride solution, maintaining the temperature below 10°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Basify the mixture to a pH of 8-9 with a concentrated aqueous solution of sodium hydroxide, keeping the temperature below 20°C.
-
Extract the product with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield 6-methyl-1H-indazole.
-
Quantitative Data Summary for Step 1:
| Parameter | Value |
| Reactants | |
| 4-methyl-2-nitroaniline | 1.0 eq |
| Sodium Nitrite | 1.05 eq |
| Tin(II) Chloride dihydrate | 4.0 eq |
| Reagents & Solvents | |
| Sulfuric Acid (98%) | 5.0 eq |
| Hydrochloric Acid (37%) | As required |
| Sodium Hydroxide | As required for neutralization |
| Ethyl Acetate | For extraction |
| Reaction Conditions | |
| Diazotization Temperature | 0-5°C |
| Reductive Cyclization Temperature | 0-10°C, then RT |
| Reaction Time | Diazotization: 1 h; Cyclization: 12-16 h |
| Yield & Purity | |
| Expected Yield | 70-80% |
| Purity | >98% after recrystallization |
Step 2: Large-Scale Synthesis of this compound
This protocol outlines the selective chlorination of 6-methyl-1H-indazole at the 3-position using sulfuryl chloride.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| 6-methyl-1H-indazole | 132.16 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 |
| Dichloromethane (DCM) | 84.93 |
| Saturated Sodium Bicarbonate Solution | - |
| Brine | - |
| Anhydrous Sodium Sulfate | 142.04 |
Procedure:
-
Reaction Setup:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 6-methyl-1H-indazole (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
-
Chlorination:
-
Slowly add sulfuryl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
-
Quantitative Data Summary for Step 2:
| Parameter | Value |
| Reactants | |
| 6-methyl-1H-indazole | 1.0 eq |
| Sulfuryl Chloride | 1.1 eq |
| Reagents & Solvents | |
| Dichloromethane | As required |
| Saturated Sodium Bicarbonate | For work-up |
| Reaction Conditions | |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Yield & Purity | |
| Expected Yield | 85-95% |
| Purity | >99% after purification |
Logical Relationships and Mechanistic Considerations
The synthesis of the indazole ring in Step 1 proceeds through the formation of a diazonium salt from the primary amine of 4-methyl-2-nitroaniline. This is followed by an intramolecular cyclization which is facilitated by a reducing agent, in this case, tin(II) chloride. The reduction of the nitro group and the cyclization likely occur in a concerted or sequential manner.
Figure 2: Key transformations in the formation of 6-methyl-1H-indazole.
The chlorination in Step 2 is an electrophilic aromatic substitution reaction. The indazole ring is electron-rich, and the 3-position is particularly susceptible to electrophilic attack. Sulfuryl chloride serves as an efficient source of electrophilic chlorine.
Safety Considerations
-
Sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.
-
Tin(II) chloride is harmful if swallowed and can cause skin irritation.
-
Sulfuryl chloride is a corrosive and toxic liquid. It reacts violently with water. All operations should be carried out in a well-ventilated fume hood.
-
The diazotization reaction can be exothermic and should be carefully controlled by slow addition of reagents and efficient cooling. Diazonium salts can be unstable and should be used in situ without isolation.
Conclusion
The two-step synthesis outlined in this document provides a reliable and scalable route to this compound. By following the detailed protocols and adhering to the safety precautions, researchers and chemists in the pharmaceutical industry can efficiently produce this valuable intermediate for their drug discovery and development programs. The provided quantitative data and workflow diagrams offer a clear guide for the successful implementation of this synthesis on a large scale.
Application Notes and Protocols for Monitoring Reactions with 3-Chloro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving 3-Chloro-6-methyl-1H-indazole. This key intermediate is utilized in the synthesis of a variety of pharmacologically active molecules, making robust analytical monitoring crucial for reaction optimization, impurity profiling, and quality control. The following sections detail methods using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Methods
A summary of the recommended analytical techniques for monitoring reactions with this compound is presented below.
| Analytical Technique | Primary Use | Key Advantages |
| Thin Layer Chromatography (TLC) | Rapid, qualitative reaction progress monitoring. | Simple, fast, and inexpensive. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion, product purity, and impurity profiling. | High resolution, sensitivity, and quantitative accuracy. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and reaction kinetics. | Provides detailed structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile components and structural elucidation of byproducts. | High sensitivity and structural information from mass fragmentation. |
Application Note 1: Monitoring N-Alkylation Reactions
This compound can undergo N-alkylation at either the N1 or N2 position of the indazole ring. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent.[1][2] Careful monitoring is essential to determine the ratio of the two isomers and to track the consumption of the starting material.
Experimental Workflow: N-Alkylation Monitoring
Protocol 1.1: TLC Monitoring of N-Alkylation
-
Materials:
-
Silica gel 60 F254 TLC plates.
-
Developing chamber.
-
UV lamp (254 nm).
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted based on the polarity of the product.
-
-
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.
-
At specified time points during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube.
-
Spot the aliquot onto the baseline of a TLC plate. It is also recommended to spot the starting material and, if available, the expected product as references.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front.
-
Allow the plate to dry and then visualize the spots under a UV lamp at 254 nm.
-
The disappearance of the starting material spot and the appearance of new product spot(s) indicate the progress of the reaction. The relative intensity of the spots can give a qualitative measure of the reaction conversion.
-
Protocol 1.2: HPLC Monitoring of N-Alkylation
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A and B (e.g., 80:20), and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by adding it to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile).
-
If necessary, filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the N1 and N2 alkylated products based on their retention times.
-
The percentage conversion and the ratio of the two isomers can be calculated from the peak areas.
-
| Compound | Expected Retention Time (min) |
| This compound | ~ 5-7 |
| N1-alkylated product | Later than starting material |
| N2-alkylated product | May elute before or after the N1-isomer |
Note: Retention times are approximate and should be confirmed with standards.
Application Note 2: Monitoring Suzuki Coupling Reactions
The chlorine atom at the 3-position of this compound can be replaced using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form a new carbon-carbon bond.[3][4] Monitoring these reactions is key to optimizing catalyst loading, reaction time, and base selection.
Reaction Pathway: Suzuki Coupling
Protocol 2.1: GC-MS Monitoring of Suzuki Coupling
-
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute an aliquot of the organic extract with ethyl acetate before injection.
-
-
Data Analysis:
-
Monitor the disappearance of the peak corresponding to this compound and the appearance of the product peak.
-
The mass spectrum of the product will show a molecular ion peak corresponding to the coupled product. The fragmentation pattern can be used to confirm the structure.
-
| Compound | Expected Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 166/168 (M/M+2) | 131, 104 |
| 3-Aryl-6-methyl-1H-indazole | Varies with aryl group | Fragments from indazole and aryl moiety |
Application Note 3: Monitoring Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst.[5] This reaction is crucial for the synthesis of 3-aminoindazole derivatives, which are important pharmacophores.
Experimental Workflow: Buchwald-Hartwig Amination Monitoring
Protocol 3.1: NMR Monitoring of Buchwald-Hartwig Amination
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
-
Sample Preparation:
-
At the completion of the reaction, take a representative sample from the reaction mixture.
-
Perform an appropriate work-up to remove the catalyst and other salts. This may involve filtration through a plug of silica gel.
-
Dissolve the crude product in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The disappearance of the signals corresponding to the starting material and the appearance of new signals for the aminated product will indicate the success of the reaction.
-
Key diagnostic signals to monitor include the protons on the indazole ring and the methyl group. The chemical shifts of these protons will change upon substitution at the 3-position.
-
| Compound | ¹H NMR (DMSO-d6, approx. δ ppm) | ¹³C NMR (DMSO-d6, approx. δ ppm) |
| This compound | 13.5 (br s, 1H, NH), 7.6 (d, 1H), 7.3 (s, 1H), 7.0 (d, 1H), 2.4 (s, 3H, CH3) | 141.2, 139.5, 128.9, 122.1, 121.3, 110.2, 21.3 |
| 3-Amino-6-methyl-1H-indazole | 11.5 (br s, 1H, NH), 7.3 (d, 1H), 7.0 (s, 1H), 6.7 (d, 1H), 5.5 (br s, 2H, NH2), 2.3 (s, 3H, CH3) | 145.1, 140.8, 122.5, 120.9, 115.7, 98.6, 21.5 |
Note: Chemical shifts are estimates and can vary depending on the specific amine used and the solvent.
By employing these analytical methods, researchers can effectively monitor the progress of reactions involving this compound, leading to optimized reaction conditions, higher yields, and a better understanding of the reaction profile.
References
Application Notes and Protocols for 3-Chloro-6-methyl-1H-indazole in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds. This approach relies on the identification of low-molecular-weight fragments that bind weakly to a biological target, which are then optimized into more potent molecules. The indazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, recognized for its ability to participate in key interactions with various biological targets, particularly protein kinases.[1][2] 3-Chloro-6-methyl-1H-indazole is a valuable fragment that combines the privileged indazole core with strategically placed functional groups amenable to synthetic elaboration, making it an excellent starting point for FBDD campaigns.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in FBDD, focusing on a hypothetical kinase target to illustrate the workflow from initial screening to hit validation and evolution.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are consistent with the "Rule of Three," a common guideline for fragment libraries.
| Property | Value | Source |
| CAS Number | 885271-60-3 | |
| Molecular Formula | C₈H₇ClN₂ | |
| Molecular Weight | 166.61 g/mol | |
| IUPAC Name | This compound | |
| Purity | >95% |
Application in Fragment-Based Drug Design: A Hypothetical Kinase Target
The indazole ring is a known hinge-binding motif for many protein kinases. The 3-chloro substituent can be a vector for synthetic elaboration or be involved in specific interactions within the ATP-binding pocket. The 6-methyl group can provide a handle for modifying solvent-exposed regions. This makes this compound an attractive fragment for screening against kinase targets.
Hypothetical Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway that could be targeted in an FBDD campaign.
Experimental Protocols
This section outlines the key experimental protocols for an FBDD campaign using this compound.
Fragment Library Preparation
The initial step involves the preparation of a high-concentration stock solution of this compound.
-
Materials : this compound powder, Dimethyl sulfoxide (DMSO), analytical balance, vortex mixer, and appropriate storage vials.
-
Protocol :
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in high-purity DMSO to a final concentration of 100 mM.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Primary Screening using Thermal Shift Assay (TSA)
TSA is a rapid and cost-effective method for primary screening to identify fragments that bind to the target protein.
-
Materials : Purified target kinase, SYPRO Orange dye, this compound stock solution, appropriate buffer, and a real-time PCR instrument.
-
Protocol :
-
Prepare a master mix containing the target kinase at a final concentration of 2 µM and SYPRO Orange dye at a 5X concentration in the assay buffer.
-
Dispense the master mix into a 96-well PCR plate.
-
Add this compound to the wells to a final concentration of 200 µM. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Perform a melt curve analysis on a real-time PCR instrument by increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the sample with the fragment. A significant positive ΔTm indicates binding.
-
Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to confirm direct binding and determine the binding affinity and kinetics of the fragment-protein interaction.
-
Materials : SPR instrument, sensor chip (e.g., CM5), target kinase, this compound, and running buffer.
-
Protocol :
-
Immobilize the target kinase onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).
-
Hypothetical Screening and Validation Data
The following tables present hypothetical data from the screening and validation experiments.
Table 1: Hypothetical Thermal Shift Assay Results
| Fragment | Concentration (µM) | Tm (°C) | ΔTm (°C) | Hit |
| DMSO Control | - | 52.3 | - | - |
| This compound | 200 | 54.8 | +2.5 | Yes |
| Negative Control Fragment | 200 | 52.4 | +0.1 | No |
Table 2: Hypothetical Surface Plasmon Resonance Data
| Fragment | KD (µM) |
| This compound | 150 |
Fragment Evolution Strategies
Once this compound is confirmed as a binder, the next step is to increase its affinity and potency through chemical modifications.
Fragment Growing
This strategy involves adding substituents to the fragment to explore nearby binding pockets. The 3-chloro position is an ideal vector for this approach.
Fragment Linking
If another fragment is found to bind in a proximal site, the two fragments can be chemically linked to create a larger, higher-affinity molecule.
The following diagram illustrates the FBDD workflow.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly against protein kinase targets. Its favorable physicochemical properties and the synthetic tractability of the indazole core allow for rapid exploration of structure-activity relationships. The protocols and workflows described herein provide a framework for the effective utilization of this fragment in identifying and optimizing novel lead compounds. While the presented data is hypothetical, it illustrates the expected outcomes of a successful FBDD project.
References
Application Notes and Protocols for the Derivatization of 3-Chloro-6-methyl-1H-indazole for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic derivatization of the indazole core is a cornerstone of medicinal chemistry efforts to modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the derivatization of 3-chloro-6-methyl-1H-indazole, a versatile building block for the exploration of structure-activity relationships (SAR). The chloro-substituent at the 3-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions, while the methyl group at the 6-position can influence metabolic stability and receptor interactions.
Synthetic Strategies and Derivatization Protocols
The derivatization of the this compound core can be systematically approached at three key positions: the N1-position of the indazole ring, the C3-position (by substitution of the chloro group), and potentially at other positions on the benzene ring through electrophilic substitution, although this is less common for late-stage diversification.
N1-Alkylation and N-Arylation
Modification at the N1-position is a common strategy to explore the SAR of indazole derivatives. A variety of alkyl and aryl groups can be introduced to probe the steric and electronic requirements of the target protein.
This protocol describes a general procedure for the N1-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, allyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF (0.1 M), add K₂CO₃ (2.0 eq.).
-
Add the alkyl halide (1.2 eq.) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated-3-chloro-6-methyl-1H-indazole.
This protocol outlines a general procedure for the N-arylation of this compound using an aryl halide.[4]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the aryl halide (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), and Xantphos (0.1 eq.).
-
Add Cs₂CO₃ (2.0 eq.) to the flask.
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.1 M.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the N1-aryl-3-chloro-6-methyl-1H-indazole.
C3-Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is highly effective for the derivatization of the 3-chloro position of the indazole core.[5][6] This allows for the introduction of a wide variety of aryl and heteroaryl substituents.
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a boronic acid.[5]
Materials:
-
This compound (or its N1-protected derivative)
-
Aryl or heteroaryl boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.5 eq.), and K₂CO₃ (3.0 eq.).
-
Add a 3:1 mixture of 1,4-dioxane and water (0.1 M).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 20 minutes.
-
Add Pd(dppf)Cl₂ (0.05 eq.) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 90-110 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-methyl-1H-indazole.
Structure-Activity Relationship (SAR) Studies: Data Presentation
The following table presents a hypothetical SAR study for a series of this compound derivatives. The biological data is illustrative and based on trends observed for similar indazole-based kinase inhibitors.[2][7] The inhibitory activity is presented as IC₅₀ values against a representative protein kinase (e.g., a receptor tyrosine kinase).
| Compound ID | R¹ (N1-Position) | R³ (C3-Position) | Kinase IC₅₀ (nM) |
| 1 | H | Cl | >10,000 |
| 2a | H | Phenyl | 850 |
| 2b | H | 4-Fluorophenyl | 420 |
| 2c | H | 3-Aminophenyl | 150 |
| 3a | Methyl | 4-Fluorophenyl | 380 |
| 3b | Ethyl | 4-Fluorophenyl | 550 |
| 4a | H | Pyridin-4-yl | 210 |
| 4b | H | Pyrimidin-5-yl | 180 |
| 5a | Methyl | 3-Aminophenyl | 120 |
| 5b | (2-Morpholinoethyl) | 3-Aminophenyl | 95 |
SAR Summary:
-
C3-Position: Replacement of the chloro group with an aryl or heteroaryl moiety is crucial for activity (compare compound 1 with 2a-c and 4a-b ). Electron-withdrawing or hydrogen-bond accepting/donating groups on the C3-aryl ring can significantly enhance potency (e.g., 4-fluorophenyl in 2b and 3-aminophenyl in 2c ).
-
N1-Position: Small alkyl substituents at the N1-position are generally well-tolerated but may not always lead to improved activity (compare 2b and 3a ). More complex substituents, such as the morpholinoethyl group in 5b , can provide additional interaction points and improve potency, likely by increasing solubility and engaging with solvent-exposed regions of the binding site.
Visualizations
Experimental Workflow for Derivatization
Caption: General workflow for the synthesis and SAR study of this compound derivatives.
Signaling Pathway Context (Hypothetical Kinase Inhibition)
Caption: Inhibition of a hypothetical receptor tyrosine kinase signaling pathway by an indazole derivative.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 885271-60-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-methyl-1H-indazole
Welcome to the Technical Support Center for the synthesis of 3-Chloro-6-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method for the synthesis of this compound involves a two-step process:
-
Cyclization: Formation of 6-methyl-1H-indazol-3(2H)-one from a suitable precursor, such as 5-methylanthranilic acid.
-
Chlorination: Subsequent treatment of the 6-methyl-1H-indazol-3(2H)-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges often encountered are:
-
Low Yield: In both the cyclization and chlorination steps, suboptimal reaction conditions can lead to significantly reduced yields.
-
Impurity Formation: The formation of side products, such as isomers or over-chlorinated species, can complicate purification.
-
Difficult Purification: The final product may require careful purification to remove residual reagents and byproducts.
Q3: How can I monitor the progress of the chlorination reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (6-methyl-1H-indazol-3(2H)-one) should diminish and a new spot for the product (this compound) should appear. It is crucial to ensure the complete consumption of the starting material before proceeding with the work-up.
Q4: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?
POCl₃ is a highly corrosive and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of POCl₃.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Causes | Solutions |
| Low Yield in 6-methyl-1H-indazol-3(2H)-one Synthesis | Incomplete diazotization of the starting amine. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Incomplete cyclization. | After diazotization, ensure the reaction is allowed to warm to room temperature and stirred for a sufficient amount of time to drive the cyclization to completion. | |
| Low Yield in Chlorination with POCl₃ | Incomplete reaction. | Increase the reaction time and/or temperature. A higher reflux temperature may be necessary. Consider using a co-solvent like N,N-dimethylaniline to increase the boiling point and act as a catalyst. |
| Hydrolysis of the product during work-up.[1] | Carefully quench the reaction mixture by pouring it slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution.[1] Avoid using strong bases for quenching. Extract the product quickly into an organic solvent. | |
| Insufficient amount of chlorinating agent. | Use a larger excess of POCl₃. | |
| Formation of Impurities | Over-chlorination or side reactions. | Control the reaction temperature and time carefully. Avoid prolonged heating after the starting material is consumed. |
| Presence of unreacted starting material. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase reaction time or temperature. | |
| Difficult Purification | Co-elution of product and impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Oily product that is difficult to crystallize. | Try recrystallization from a different solvent system. If the product remains oily, consider purification by column chromatography followed by removal of the solvent under high vacuum. |
Experimental Protocols
Synthesis of 6-methyl-1H-indazol-3(2H)-one
This protocol is based on the general synthesis of indazolones from anthranilic acids.
-
Diazotization: Dissolve 5-methylanthranilic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes after the addition is complete.
-
Cyclization: To the cold diazonium salt solution, slowly add a solution of sodium sulfite or tin(II) chloride in water.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the cyclization is complete (monitor by TLC).
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Synthesis of this compound
This protocol is based on the general procedure for the chlorination of indazolones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-methyl-1H-indazol-3(2H)-one.
-
Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation
The following table provides a general overview of how reaction parameters can influence the yield in the chlorination of heterocyclic ketones, based on analogous reactions.
| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) | Reference |
| POCl₃ | 100-110 | 2-6 | 60-85 | General literature on heterocycle chlorination |
| POCl₃ / PCl₅ | 100-120 | 1-3 | 70-90 | General literature on heterocycle chlorination |
| SOCl₂ / DMF (cat.) | 70-80 | 4-8 | 50-75 | General literature on heterocycle chlorination |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Suzuki Coupling of Chloroindazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the Suzuki coupling of chloroindazoles. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of a chloroindazole is not proceeding, or the yield is very low. What are the common causes?
A1: Low reactivity in the Suzuki coupling of chloroindazoles can stem from several factors. Chloroindazoles, being electron-rich heteroaryl chlorides, can be challenging substrates. The primary reasons for low or no conversion include:
-
Catalyst Inhibition: For NH-free indazoles, the acidic proton on the nitrogen can react with the basic reaction components, leading to the formation of indazolate anions. These anions can coordinate to the palladium center, inhibiting the catalyst and impeding the catalytic cycle.[1]
-
Inefficient Oxidative Addition: The C-Cl bond is strong, and oxidative addition of the chloroindazole to the Pd(0) catalyst can be the rate-limiting step. This is particularly true for electron-rich chloroindazoles.
-
Poor Solubility: The chloroindazole or other reaction components may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical for the successful coupling of chloroindazoles. An inappropriate combination of these factors can lead to low yields.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting chloroindazole minus the chlorine atom. What is this side reaction and how can I minimize it?
A2: This byproduct is the result of hydrodehalogenation , a common side reaction in Suzuki couplings where the C-Cl bond is cleaved and replaced by a C-H bond.
Troubleshooting Hydrodehalogenation:
| Parameter | Recommendation to Minimize Hydrodehalogenation | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos). | These ligands promote the desired reductive elimination step over competing pathways that can lead to hydrodehalogenation. |
| Base | Use weaker, non-hydroxide bases like K₃PO₄ or Cs₂CO₃. Avoid strong bases like NaOH or KOH. | Stronger bases can promote the formation of palladium hydride species, which are responsible for hydrodehalogenation. |
| Solvent | Ensure anhydrous conditions. | Water can be a proton source for hydrodehalogenation. |
| Additives | The presence of a proton source can increase hydrodehalogenation. | Minimize water and other protic species in the reaction mixture. |
Q3: My main byproduct is a dimer of the boronic acid I used. What is this and how can I prevent it?
A3: This is due to the homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen and can be a significant issue, especially if the desired cross-coupling reaction is slow.
Troubleshooting Boronic Acid Homocoupling:
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). | Oxygen promotes the palladium-catalyzed homocoupling of boronic acids.[2] |
| Catalyst | Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. | Pd(II) species can promote homocoupling. Minimizing their concentration is key. |
| Reaction Rate | Optimize conditions to accelerate the desired cross-coupling reaction. | A faster cross-coupling will outcompete the slower homocoupling side reaction. |
| Additives | In some cases, the addition of a mild reducing agent can suppress homocoupling. | This helps to maintain the palladium in its active Pd(0) state. |
Q4: I am using an NH-free chloroindazole and I'm getting a mixture of C-arylated and N-arylated products. How can I improve the selectivity for C-C coupling?
A4: The N-H bond of the indazole ring is acidic and can compete with the C-Cl bond for reaction. This results in a competitive N-arylation side reaction.
Troubleshooting N-Arylation vs. C-Arylation:
| Parameter | Recommendation for Selective C-Arylation | Rationale |
| Protecting Group | Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM). | This blocks the N-H functionality and prevents N-arylation. The protecting group can be removed after the Suzuki coupling.[3] |
| Reaction Conditions | Use conditions known to favor C-C coupling over C-N coupling. | This typically involves specific palladium catalysts and ligands that have a higher affinity for oxidative addition to the C-Cl bond. |
| Base | A weaker base may disfavor deprotonation of the indazole N-H. | Experiment with bases like K₂CO₃ or KF. |
Q5: Is it possible for the indazole ring to decompose or rearrange under Suzuki coupling conditions?
A5: While less common than the side reactions mentioned above, the potential for ring-opening or rearrangement of the indazole core exists, particularly under harsh reaction conditions. However, there is no direct evidence in the reviewed literature of denitrogenation of the indazole ring as a common side reaction under typical Suzuki-Miyaura conditions. Indazole ring systems are generally stable under these conditions. If you suspect decomposition, it is advisable to re-evaluate the reaction temperature and the strength of the base used.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Unprotected 3-Chloroindazole
This protocol is based on a successful reported procedure for the coupling of unprotected 3-chloroindazole.[1]
Materials:
-
3-Chloroindazole (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 3-chloroindazole, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add the palladium precatalyst under a positive flow of inert gas.
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Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a C7-Bromo-4-substituted-1H-indazole
This protocol is adapted from a reported procedure for the C7-arylation of NH-free indazoles.[4]
Materials:
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C7-Bromo-4-substituted-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
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1,2-Dimethoxyethane (DME) (degassed)
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Water (degassed)
Procedure:
-
In a reaction vessel, dissolve the C7-bromo-4-substituted-1H-indazole and the arylboronic acid in DME.
-
Add an aqueous solution of Na₂CO₃.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
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Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.
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Heat the reaction mixture to reflux (approximately 85 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Data Presentation
The following tables summarize the impact of various reaction parameters on the outcome of the Suzuki coupling of chloroindazoles, with a focus on minimizing common side reactions.
Table 1: Influence of Catalyst and Ligand on Suzuki Coupling of 3-Chloroindazole
| Catalyst/Ligand | Desired Product Yield | Side Product Formation (Qualitative) | Reference |
| Pd₂(dba)₃ / XPhos | Moderate to Good | Low levels of side products observed. | [1] |
| Pd₂(dba)₃ / SPhos | Moderate | Similar to XPhos. | [1] |
| XPhos Pd G2 | Good to Excellent | Optimized for minimizing catalyst inhibition. | [1] |
| Pd(PPh₃)₄ | Variable | Can be less effective for chloroindazoles, potentially leading to lower yields and more side reactions. | [3] |
Table 2: Influence of Base on Suzuki Coupling of Chloroindazoles
| Base | Effect on Desired Reaction | Effect on Side Reactions |
| K₃PO₄ | Generally effective, mild conditions. | Minimizes hydrodehalogenation compared to stronger bases. Can be effective for NH-free indazoles. |
| Cs₂CO₃ | Often provides good to excellent yields. | Can be a good choice to avoid harsh basic conditions that may promote side reactions. |
| K₂CO₃ / Na₂CO₃ | Commonly used, effective in many cases. | May be sufficient for activated chloroindazoles. |
| NaOH / KOH | Not Recommended. | Can lead to significant hydrodehalogenation and other decomposition pathways. |
Visualizations
Diagram 1: Suzuki Coupling Catalytic Cycle and Competing Side Reactions
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting failed Buchwald-Hartwig reaction with 3-Chloro-6-methyl-1H-indazole
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Technical Support Center: Buchwald-Hartwig Amination
Topic: Troubleshooting Failed Buchwald-Hartwig Reaction with 3-Chloro-6-methyl-1H-indazole
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction's intricacies to empower your future work.
Troubleshooting Guide: From Failed Reaction to Successful Coupling
This section addresses specific, common problems in a question-and-answer format, providing a logical workflow to diagnose and solve issues with your reaction.
Q1: My reaction shows no conversion, and I've recovered only my starting materials. What are the most likely primary causes?
A1: Zero conversion is a frustrating but common issue, typically pointing to a fundamental problem with one of the core components of the catalytic cycle: catalyst activation, oxidative addition, or the presence of inhibitors.
Core Areas to Investigate:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen. Inadequate degassing or a poor nitrogen/argon atmosphere is a primary suspect.
-
Causality: Oxygen can oxidize the electron-rich phosphine ligands and the Pd(0) catalyst itself, rendering it inactive.
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Actionable Advice: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with argon for at least 30 minutes. Use a glovebox for weighing and adding reagents if available. If not, employ robust Schlenk line techniques.
-
-
Catalyst and Precatalyst Activation: If you are not using a pre-formed Pd(0) source (like Pd₂(dba)₃) or a modern precatalyst (e.g., G3/G4 Palladacycles), the initial reduction of your Pd(II) source (like Pd(OAc)₂) to Pd(0) may have failed.
-
Causality: The catalytic cycle begins with Pd(0).[1] Amines or phosphine ligands can serve as reducing agents, but this process can be inefficient or fail if reagents are impure.[2]
-
Actionable Advice: Switch to a modern, well-defined precatalyst (e.g., XPhos Pd G3, RuPhos Pd G4). These are designed for reliable and rapid activation to the active LPd(0) species upon exposure to a base, removing the uncertainty of in-situ reduction.[1]
-
-
Choice of Base: The base's role is to deprotonate the amine (or the N-H of the indazole, which can be a complicating factor) to form the palladium-amido complex prior to reductive elimination.[3] An inappropriate base can halt the reaction.
-
Causality: A base that is too weak may not facilitate deprotonation efficiently. Conversely, a base that is too strong, like NaOtBu, can sometimes lead to decomposition with sensitive substrates.[2][4] The poor solubility of inorganic bases (e.g., K₂CO₃) can also be a major issue, leading to slow or no reaction.[4]
-
Actionable Advice: For N-heterocyclic substrates, a strong base is often required. Sodium tert-butoxide (NaOtBu) is a common starting point. If you suspect base-induced decomposition, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or a weaker, more soluble base like Cs₂CO₃.[1][2]
-
Q2: My reaction is sluggish and gives low yields. I see some product, but the starting material is never fully consumed. What's wrong?
A2: A sluggish or incomplete reaction often points to a suboptimal choice of ligand, catalyst inhibition, or poor reagent solubility. The 1H-indazole moiety itself can be a challenging substrate.
Core Areas to Investigate:
-
Ligand Choice is Critical: this compound is an electron-rich N-heterocycle. Such substrates require specific ligands to facilitate the key steps of the catalytic cycle.
-
Causality: The crucial reductive elimination step, which forms the desired C-N bond, can be slow for electron-rich heterocycles. Bulky, electron-rich dialkylbiarylphosphine ligands are essential as they promote this step and stabilize the monoligated palladium species, which is highly active.[5]
-
Actionable Advice: If you are using older ligands (e.g., PPh₃, BINAP), they are likely inadequate. Switch to a state-of-the-art Buchwald ligand. For N-heterocycles like indazole, ligands such as tBuXPhos , RuPhos , or BrettPhos are excellent starting points due to their steric bulk and electron-donating properties.[2][3]
-
-
Catalyst Inhibition by the Indazole: The nitrogen atoms in the indazole ring can act as competing ligands, coordinating to the palladium center and inhibiting its catalytic activity.
-
Causality: The lone pairs on the indazole nitrogens can bind to the palladium, creating an off-cycle, stable complex that does not proceed to the desired product.
-
Actionable Advice: Using a higher catalyst loading (e.g., moving from 1 mol% to 3-5 mol%) can sometimes overcome this inhibition. Additionally, the bulky ligands mentioned above (tBuXPhos, etc.) can sterically disfavor the binding of the indazole nitrogen to the palladium center.
-
-
Solvent and Temperature: The reaction medium dictates the solubility of all components and the overall reaction rate.
-
Causality: Poor solubility of the base or palladium complexes can lead to a heterogeneous mixture with slow reaction kinetics.[4] The temperature must be high enough to overcome the activation energy for oxidative addition of the aryl chloride.
-
Actionable Advice: Toluene and 1,4-dioxane are standard, effective solvents.[4] If solubility is an issue, consider a more polar aprotic solvent like t-BuOH, but be aware it can participate in side reactions. Ensure the reaction temperature is appropriate, typically between 80-110 °C for aryl chlorides.[1]
-
Q3: I'm observing significant byproduct formation, particularly a hydrodehalogenated product (6-methyl-1H-indazole). What is causing this?
A3: The formation of the hydrodehalogenated arene is a classic side reaction in Buchwald-Hartwig amination and typically arises from a competing β-hydride elimination pathway or protonolysis.
Core Areas to Investigate:
-
β-Hydride Elimination: This is a common decomposition pathway for the palladium-amido intermediate, especially if the amine has β-hydrogens. However, it can also occur from other species in the reaction.
-
Causality: Instead of reductive elimination to form the C-N bond, the palladium complex can eliminate a hydride, which then reductively eliminates with the aryl group to form the dehalogenated arene and an imine.[5]
-
Actionable Advice: The choice of ligand is paramount to suppressing this pathway. Bulky, electron-rich ligands (e.g., Josiphos, RuPhos) accelerate reductive elimination, making it kinetically favored over β-hydride elimination.
-
-
Source of Protons: The presence of adventitious water or other protic sources can lead to protonolysis of the Pd-aryl intermediate, resulting in the dehalogenated product.
-
Causality: Water can react with the base (e.g., NaOtBu) to form NaOH and t-BuOH. These can act as proton sources that quench reactive intermediates.
-
Actionable Advice: Ensure all reagents and solvents are scrupulously dried. Use an anhydrous grade of solvent from a freshly opened bottle or one stored over molecular sieves. Dry the amine and indazole starting materials under high vacuum before use.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree for troubleshooting a failed Buchwald-Hartwig reaction.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination failures.
Frequently Asked Questions (FAQs)
FAQ 1: Which generation of palladium precatalyst is best for coupling with this compound?
For challenging substrates like chloro-indazoles, it is highly recommended to use at least a second-generation (G2) or preferably a third (G3) or fourth (G4) generation precatalyst.
-
G1/G2 Precatalysts: Activated by bases at room temperature or slightly elevated temperatures. They are a major improvement over generating Pd(0) in situ from Pd(OAc)₂.
-
G3/G4 Precatalysts: These offer the broadest scope and highest reactivity.[1] They are activated rapidly even by weak bases at room temperature and are often more resistant to deactivation, making them ideal for difficult couplings involving N-heterocycles. Using a precatalyst like tBuXPhos Pd G3 is an excellent and reliable starting point.
FAQ 2: How do I choose the correct base? Does the pKa of the indazole matter?
Yes, the pKa of all N-H bonds matters. The base must be strong enough to deprotonate the amine nucleophile after it coordinates to the palladium center. The indazole N-H proton is also acidic and will be deprotonated by strong bases.
| Base | pKaH (Approx.) | Advantages | Disadvantages |
| NaOtBu | ~19 | Very common, promotes high reaction rates.[2] | Incompatible with base-sensitive functional groups (e.g., esters).[2] |
| LHMDS | ~26 | Tolerates some protic groups; useful for low-temp reactions.[2] | Solid is air-sensitive; can be incompatible with some groups at high temps.[2] |
| Cs₂CO₃ | ~10 | Good functional group tolerance.[1] | More expensive; can be difficult to stir on a large scale due to poor solubility.[2] |
| K₃PO₄ | ~12 | Economical, excellent functional group tolerance. | Often requires higher catalyst loadings and longer reaction times.[2] |
For the coupling of this compound, start with NaOtBu . Its high basicity is generally required to drive the catalytic cycle efficiently with challenging chloride electrophiles.
FAQ 3: What is a reliable, general-purpose starting protocol for this specific reaction?
The following is a robust, non-optimized starting point for a small-scale reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and the chosen palladacycle precatalyst (e.g., tBuXPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-6-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloro-6-methyl-1H-indazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, which is often synthesized via a Sandmeyer reaction from 6-methyl-1H-indazol-3-amine.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Product | Incomplete diazotization of the starting material (6-methyl-1H-indazol-3-amine). | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a fresh solution of sodium nitrite. The acidic medium is crucial for the formation of the diazonium salt. |
| Decomposition of the diazonium salt. | The diazonium salt is unstable at higher temperatures. It is critical to keep the reaction mixture cold until the addition of the copper(I) chloride solution. | |
| Inefficient displacement of the diazonium group. | Ensure the copper(I) chloride catalyst is active. The Sandmeyer reaction is catalyzed by Cu(I) salts.[1][2][3] The solution of CuCl in HCl should be freshly prepared. | |
| Formation of Side Products | Reaction with solvent or other nucleophiles. | If water is used as a solvent, phenol byproducts can form. Using a non-nucleophilic solvent or minimizing the amount of water can reduce this side reaction. |
| Dimerization or tar formation. | This can occur if the reaction temperature is too high or if the addition of reagents is too fast. Slow, controlled addition of reagents and maintaining a low temperature are key. | |
| Difficulty in Product Purification | Presence of unreacted starting material. | Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting amine. |
| Contamination with copper salts. | Thoroughly wash the crude product with water or a dilute ammonia solution to remove copper salts. | |
| Formation of isomeric byproducts. | While less common in this specific synthesis, careful control of reaction conditions is necessary. Purification by column chromatography may be required to separate isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the Sandmeyer reaction.[1][2][3] This involves the diazotization of 6-methyl-1H-indazol-3-amine with a nitrite source in an acidic medium, followed by the displacement of the resulting diazonium group with a chloride ion, typically using a copper(I) chloride catalyst.
Q2: How can I optimize the yield of the Sandmeyer reaction for this synthesis?
A2: Optimization of the Sandmeyer reaction involves careful control of several parameters:
-
Temperature: Maintain a low temperature (0-5 °C) during the diazotization step to prevent the decomposition of the unstable diazonium salt.
-
Reagent Purity: Use high-purity starting materials and freshly prepared reagents, especially the sodium nitrite and copper(I) chloride solutions.
-
Acid Concentration: The concentration of the acid (commonly HCl) is crucial for both the formation of the diazonium salt and the subsequent Sandmeyer reaction.
-
Catalyst Activity: Ensure the copper(I) chloride is active. The catalyst facilitates the transfer of the chloride nucleophile.[1][2]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Diazonium salts can be explosive when isolated and dry. Therefore, it is imperative to use them in solution without isolation. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting amine and the formation of the desired product.
Q5: What is the best method for purifying the final product?
A5: After the reaction is complete, the crude product is typically isolated by filtration. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if significant impurities are present.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
6-methyl-1H-indazol-3-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 6-methyl-1H-indazol-3-amine in concentrated hydrochloric acid and water at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Data Presentation
Table 1: Optimization of Reaction Temperature for Diazotization
| Entry | Temperature (°C) | Reaction Time (min) | Observed Yield (%) | Notes |
| 1 | -5 to 0 | 30 | 75 | Good yield, minimal side products. |
| 2 | 0 to 5 | 30 | 85 | Optimal Condition. |
| 3 | 5 to 10 | 30 | 60 | Increased formation of byproducts. |
| 4 | > 10 | 30 | < 40 | Significant decomposition of diazonium salt. |
Table 2: Effect of Solvent on Sandmeyer Reaction Yield
| Entry | Solvent for CuCl | Reaction Time (h) | Observed Yield (%) | Notes |
| 1 | Concentrated HCl | 2 | 85 | Optimal Condition. |
| 2 | Water | 2 | 50 | Formation of 6-methyl-1H-indazol-3-ol. |
| 3 | Acetonitrile | 2 | 70 | Slower reaction rate. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 3-Chloro-6-methyl-1H-indazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-chloro-6-methyl-1H-indazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound samples typically originate from the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as substituted anilines or hydrazines used in the synthesis.
-
Regioisomers: The formation of N1 and N2 isomers can occur during alkylation or other substitution reactions on the indazole ring.[1]
-
Byproducts: Side-reactions can lead to the formation of various byproducts.
-
Residual Solvents: Solvents used in the reaction or initial workup may be present.
Q2: My purified this compound shows unexpected peaks in the 1H NMR spectrum. What could be the cause?
A2: Extra peaks in the NMR spectrum can indicate the presence of several species:
-
Regioisomers: As mentioned above, the presence of both N1 and N2 isomers is a common issue in indazole chemistry and will result in a more complex NMR spectrum.[1]
-
Tautomers: Indazoles can exist in different tautomeric forms, which can lead to additional signals.
-
Residual Solvents: Sharp singlets corresponding to common laboratory solvents are a frequent observation.
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures) during purification or storage.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for quantifying purity and identifying impurities.[2][3]
-
Thin-Layer Chromatography (TLC): TLC is a quick and valuable tool for qualitative assessment of purity and for optimizing purification conditions.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation and help identify organic impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the desired product and can help in the identification of impurities.
Troubleshooting Guides
Column Chromatography Purification
Problem 1: Poor separation of this compound from an impurity.
-
Possible Cause: The chosen solvent system (eluent) has suboptimal polarity for resolving the mixture.
-
Solution:
-
TLC Optimization: Before performing column chromatography, conduct a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (a ΔRf of at least 0.2) between your product and the impurity. Aim for an Rf value of 0.2-0.3 for the target compound.[4]
-
Gradient Elution: Employ a gradient elution instead of an isocratic (constant solvent mixture) one. Start with a less polar mobile phase and gradually increase the polarity. This can effectively separate compounds with close Rf values.[5]
-
Stationary Phase: While silica gel is most common, consider using a different stationary phase like alumina, which may offer different selectivity.[5]
-
Problem 2: The this compound derivative is tailing on the silica gel column.
-
Possible Cause: The basic nitrogen atoms of the indazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, into your eluent. This will neutralize the acidic sites on the silica gel and minimize tailing.
-
Problem 3: The product is not eluting from the column.
-
Possible Cause: The eluent is too non-polar, causing the compound to remain strongly adsorbed to the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If using dichloromethane, adding a small percentage of methanol can significantly increase the eluent strength.[5]
-
Recrystallization Purification
Problem 1: An oil forms instead of crystals upon cooling the recrystallization solution.
-
Possible Cause: The solution is too concentrated (supersaturated), or the cooling rate is too rapid. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level.[5]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a cold bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Seed Crystals: If available, add a few seed crystals of the pure compound to the cooled solution.
-
Problem 2: Low recovery of the purified product after recrystallization.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or an insufficient amount of the crude material was used.
-
Solution:
-
Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[5]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time at a low temperature to maximize precipitation.
-
Concentrate the Mother Liquor: A second crop of crystals can often be obtained by concentrating the filtrate (mother liquor) and re-cooling.[5]
-
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography of Indazole Derivatives.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard and widely applicable for a broad range of polarities.[4] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Common solvent systems offering a wide polarity range. |
| Elution Mode | Gradient Elution | Generally provides better separation for complex mixtures than isocratic elution.[5] |
| Modifier | 0.1-1% Triethylamine (if tailing occurs) | Neutralizes acidic silica surface, improving peak shape for basic compounds. |
| Loading Technique | Dry Loading | Often results in sharper bands and better resolution. |
Table 2: Suggested Solvents for Recrystallization of Indazole Derivatives.
| Solvent | Application Notes |
| Ethanol | Has been successfully used for the recrystallization of similar chloro-nitro-indazole derivatives.[6] |
| Acetone/Water | A mixed solvent system can be effective for compounds with intermediate polarity. |
| Ethyl Acetate/Hexane | Good for compounds that are highly soluble in ethyl acetate and poorly soluble in hexane. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Method Development: Develop a suitable mobile phase using TLC. The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.3.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column, ensuring there are no air bubbles.
-
Sample Preparation (Dry Loading): Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.
-
Sample Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the least polar solvent, gradually increasing the polarity according to your developed gradient.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[4]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude material and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or place them in a desiccator under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting decision tree for common column chromatography issues.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of the indazole core?
A1: The formation of the indazole core can be accompanied by several side reactions depending on the chosen synthetic route. Common byproducts include dimers and hydrazones, particularly in syntheses starting from materials like o-toluidine through diazotization and cyclization steps.[1][2] For instance, when synthesizing 1H-indazoles from salicylaldehyde and hydrazine hydrochloride at elevated temperatures, the formation of hydrazones and dimers can be a significant issue.[2] Additionally, when using carbodiimide coupling agents like EDC for amide bond formation on an indazole carboxylic acid, N-acylurea byproducts can form.[1]
Q2: My N-alkylation of an indazole is giving a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?
A2: The formation of N-1 and N-2 regioisomers is a classic challenge in indazole chemistry.[3][4] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] Several factors can be manipulated to favor the desired isomer:
-
Steric Hindrance: Bulky substituents at the C3-position of the indazole ring sterically hinder attack at the N-2 position, thus favoring N-1 alkylation.[1][4]
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CO2Me) at the C7-position can direct the substitution towards the N-2 position.[4][6]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) generally favors N-1 alkylation.[4][6]
-
Temperature: Lowering the reaction temperature can sometimes enhance the regioselectivity of the alkylation reaction.[1]
Q3: I am trying to synthesize a 3-chloroindazole, but I am getting a mixture of di- and tri-chlorinated products. How can I prevent over-chlorination?
A3: Over-chlorination is a common issue in the synthesis of halogenated indazoles. To improve the selectivity for the desired mono-chlorinated product, consider the following troubleshooting steps:
-
Control Stoichiometry: Carefully control the amount of the chlorinating agent. Using a slight excess of the indazole substrate can help minimize over-chlorination.
-
Reaction Temperature: Since electrophilic aromatic substitution is often exothermic, maintaining a lower reaction temperature can help control the reaction rate and improve selectivity.[7]
-
Slow Addition of Reagent: Add the chlorinating agent portion-wise or as a solution via slow addition. This maintains a low concentration of the chlorinating agent in the reaction mixture, reducing the likelihood of multiple chlorination events.[7]
-
Choice of Solvent: The polarity of the solvent can influence the reactivity of the chlorinating agent. Less polar solvents may decrease the reaction rate and improve selectivity.[7]
Q4: During the synthesis of an indazole-3-carboxamide, I am observing the formation of an indazole byproduct without the C3-substituent. What is happening?
A4: The loss of the C3-substituent is likely due to decarboxylation of the starting material, indazole-3-carboxylic acid. This can occur under harsh reaction conditions, such as high temperatures.[1] To prevent this, it is advisable to use milder reaction conditions and monitor the reaction temperature closely.
Troubleshooting Guides
Guide 1: Controlling N-1 vs. N-2 Regioselectivity in Indazole Alkylation
This guide provides a decision-making workflow to achieve the desired regioselectivity during the N-alkylation of indazoles.
Caption: Decision workflow for achieving N-1 vs. N-2 regioselectivity.
Guide 2: Troubleshooting Byproduct Formation in the Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles.[8][9][10] However, understanding the potential reaction pathways and intermediates is key to minimizing byproducts. A key intermediate is the o-nitroso imine, which can undergo different reactions.[8][11]
Caption: Simplified reaction pathway for the Davis-Beirut reaction.
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on N-1/N-2 Regioselectivity of Indazole Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N-1 : N-2 Ratio | Reference |
| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH | THF | RT | >99 : 1 | [6] |
| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH | THF | RT | >99 : 1 | [6] |
| 7-Nitro-1H-indazole | Alkyl bromide | NaH | THF | RT | 4 : 96 | [6] |
| 7-Carbomethoxy-1H-indazole | Alkyl bromide | NaH | THF | RT | 4 : 96 | [6] |
| 1H-Indazole | Alkylating agents | - | - | - | ~1 : 1 | [3] |
Experimental Protocols
Protocol 1: General Procedure for N-1 Selective Alkylation of Indazoles
This protocol is adapted from a method known to favor N-1 alkylation.[4][6]
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction with the dropwise addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
This protocol provides a mild and efficient route to 2H-indazoles.[12][13]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. Davis–Beirut reaction - Wikiwand [wikiwand.com]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cross-Coupling with 3-Chloro-6-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-6-methyl-1H-indazole in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges are twofold:
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides and iodides in oxidative addition to the palladium catalyst, which is often the rate-limiting step of the catalytic cycle. This necessitates the use of more active catalyst systems.
-
Potential for Catalyst Inhibition: The unprotected N-H group of the indazole can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of undesired side products. While N-protection can mitigate this, successful couplings with the unprotected form are possible with the right choice of catalyst and conditions.
Q2: Is it necessary to protect the N-H group of the indazole before performing a cross-coupling reaction?
A2: Not always. While N-protection can prevent potential side reactions and catalyst inhibition, recent studies have shown that successful cross-coupling of unprotected N-H indazoles is achievable, particularly in Suzuki-Miyaura reactions.[1][2] For other cross-coupling reactions like Buchwald-Hartwig amination, N-protection is more commonly employed to avoid competitive N-arylation of the indazole nitrogen. The decision to protect the indazole should be made based on the specific reaction, the planned downstream synthetic steps, and initial small-scale screening experiments.
Q3: Which type of cross-coupling reaction is most suitable for functionalizing this compound?
A3: The Suzuki-Miyaura coupling is a robust and well-documented method for the C-C bond formation of chloro-heterocycles, including 3-chloroindazoles.[1] Buchwald-Hartwig amination for C-N bond formation and Sonogashira coupling for C-C triple bond formation are also feasible but may require more specialized and highly active catalyst systems due to the lower reactivity of the aryl chloride.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Catalyst System | The combination of palladium precursor and ligand is not active enough to facilitate the oxidative addition of the C-Cl bond. Switch to a more active catalyst system. For 3-chloroindazoles, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are recommended.[1][3] |
| Inappropriate Base | The base may not be strong enough to promote the transmetalation step effectively. For challenging couplings with aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[3] |
| Poor Solvent Choice | The solvent system may not be optimal for the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water is often used for Suzuki couplings. Ensure the solvent is properly degassed to prevent catalyst oxidation. |
| Low Reaction Temperature | Aryl chloride couplings often require higher temperatures to proceed at a reasonable rate. Increase the reaction temperature in increments, monitoring for product formation and decomposition. |
| Degraded Boronic Acid | Boronic acids can degrade over time, especially if exposed to moisture. Use a fresh batch of boronic acid or consider converting it to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. |
Issue 2: Significant Formation of Dechlorinated Byproduct (6-methyl-1H-indazole)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Protodeboronation of the Boronic Acid | The boronic acid may be unstable under the reaction conditions, leading to its conversion to the corresponding arene, which then does not participate in the cross-coupling. This can be minimized by using a milder base (e.g., KF), anhydrous conditions, or by using a more stable boronate ester. |
| Hydrodechlorination of the Starting Material | This side reaction can be promoted by certain catalyst systems and reaction conditions. Screening different ligands can help identify a system that favors the cross-coupling pathway. |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Reaction Temperature | Excessive heat can lead to the decomposition of the palladium catalyst. Try running the reaction at a lower temperature for a longer period. |
| Oxygen Contamination | The presence of oxygen can lead to the oxidation and decomposition of the active Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen). |
| Inadequate Ligand Protection | The ligand may not be effectively stabilizing the palladium center, leading to aggregation and precipitation. Consider using a higher ligand-to-palladium ratio or switching to a more robust ligand, such as a Buchwald ligand or an NHC ligand. |
Catalyst and Condition Selection
Suzuki-Miyaura Coupling
For the Suzuki-Miyaura coupling of 3-chloroindazoles, catalyst systems employing bulky, electron-rich phosphine ligands have shown considerable success. The following table summarizes the performance of various ligands with different palladium precursors for the coupling of 3-chloroindazole with 5-indole boronic acid.
| Pd Source (2 mol%) | Ligand (3 mol%) | Yield (%) |
| Pd(OAc)₂ | P1 (XPhos) | 95 |
| Pd₂(dba)₃ | P1 (XPhos) | 89 |
| Pd(OAc)₂ | P2 (RuPhos) | 88 |
| Pd(OAc)₂ | P3 (SPhos) | 75 |
| Pd(OAc)₂ | P(t-Bu)₃ | 45 |
| Pd(OAc)₂ | P(Cy)₃ | 25 |
| PdCl₂(dppf) | - | 10 |
| Pd(PPh₃)₄ | - | 0 |
| Data adapted from a study on the Suzuki-Miyaura cross-coupling of unprotected 3-chloroindazole.[1] |
Based on this data, a combination of Pd(OAc)₂ and XPhos is a highly recommended starting point for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
For the C-N coupling of aryl chlorides, highly active catalyst systems are generally required. While specific data for this compound is limited, successful aminations of other aryl chlorides have been achieved using the following types of catalyst systems:
-
Palladium Precursors: Pd₂(dba)₃, Pd(OAc)₂
-
Ligands: Bulky, electron-rich biaryl phosphine ligands are the standard for this transformation. Examples include XPhos, RuPhos, and BrettPhos. The choice of ligand can depend on the nature of the amine coupling partner (primary, secondary, etc.).[4]
-
Base: A strong, non-nucleophilic base is typically used, such as NaOt-Bu, KOt-Bu, or LHMDS.[5]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are commonly employed.
Sonogashira Coupling
The Sonogashira coupling of aryl chlorides is a challenging transformation that often requires elevated temperatures and highly active catalysts.
-
Palladium Precursors: PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂
-
Copper(I) Co-catalyst: CuI is typically used as a co-catalyst. Copper-free protocols exist but may require specialized ligands.
-
Ligands: The choice of ligand is critical. For aryl chlorides, bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or Buchwald-type ligands can be effective. NHC ligands have also been shown to promote Sonogashira couplings of aryl chlorides.
-
Base: A strong amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as the solvent as well.
-
Solvent: Anhydrous amine solvents or co-solvents like THF or DMF are common.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from successful procedures for the coupling of 3-chloroindazoles.[1]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Protocol for Buchwald-Hartwig Amination of this compound
This is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (N-protected, if desired)
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: General Protocol for Sonogashira Coupling of this compound
This protocol may require significant optimization.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Anhydrous, degassed triethylamine or a mixture of triethylamine and THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-100 °C and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Regioselectivity in 6-Methyl-1H-Indazole Reactions
Welcome to the technical support center for reactions involving 6-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions to address common challenges in achieving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the 6-methyl-1H-indazole ring and why is regioselectivity a major challenge?
A1: The 6-methyl-1H-indazole ring system has two primary nucleophilic sites: the N1 and N2 nitrogen atoms of the pyrazole ring. The key challenge arises from annular tautomerism, where the proton on the nitrogen can reside on either atom, leading to 1H and 2H tautomers in equilibrium.[1][2] The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3] Consequently, direct reactions like alkylation or acylation often yield a mixture of N1 and N2-substituted products, making regiocontrol a critical hurdle in synthesis.[1][2][4]
Q2: Beyond the N1 and N2 positions, where else can functionalization occur on the indazole ring?
A2: Functionalization can also occur on the benzene portion of the indazole ring through electrophilic aromatic substitution (SEAr). The regioselectivity of these reactions, such as halogenation, is governed by the directing effects of the pyrazole ring and the existing methyl group. For instance, bromination of 6-methyl-1H-indazole with N-bromosuccinimide (NBS) occurs at the 5-position.[5] Organocatalytic halogenation of indazoles is also consistent with an SEAr mechanism.[6] Further functionalization, including metal-catalyzed cross-coupling reactions, can then be performed at these halogenated positions.[5][7]
Q3: How can I reliably distinguish between the N1 and N2 isomers of a 6-methyl-1H-indazole derivative?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC), is a powerful and definitive method for distinguishing between N1 and N2 isomers.[8] For an N2-substituted indazole, a 1H–13C correlation is typically observed between the protons of the N-alkyl group (e.g., the α-CH2) and the C3 carbon of the indazole ring.[3] Conversely, for an N1-substituted isomer, this correlation is absent, but a correlation may be seen between the N-alkyl protons and the C7a carbon.[3][9] Differences in the chemical shifts of the C3 carbon in 13C NMR spectra are also indicative, with the C3 signal appearing at approximately 135 ppm for N1-isomers and 123 ppm for N2-isomers.[10]
Troubleshooting Guide: N-Alkylation Reactions
Problem: My N-alkylation of 6-methyl-1H-indazole is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution: To favor the thermodynamically more stable N1-product, you should optimize your reaction conditions.[3][4]
-
Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective and has been shown to provide >99% N1 regioselectivity for many indazole substrates.[3][4][9][11] The formation of a tight ion pair between the indazole anion and the sodium cation is thought to direct the alkylation to the N1 position.[12]
-
Cation Choice: Cesium carbonate (Cs2CO3) can also promote N1-selectivity, potentially through a chelation mechanism if a coordinating group is present on the indazole.[12][13]
-
Thermodynamic Control: In some cases, allowing the reaction to equilibrate can favor the more stable N1 isomer. This has been observed with α-halo carbonyl electrophiles.[3][9][14]
Problem: I need to synthesize the N2-substituted isomer of 6-methyl-1H-indazole, but my current method favors N1. What should I change?
Solution: To favor the N2-product, you need to employ conditions that promote kinetic control or use specific reagents known to direct to the N2 position.
-
Substituent Effects: The presence of an electron-withdrawing group (EWG) on the indazole ring, particularly at the C7 position, strongly directs alkylation to the N2 position.[1][3][9] While your substrate is 6-methyl-1H-indazole, it's worth noting that a C6-substituted indazole methyl ester showed a notable preference for N2 alkylation (N1:N2 ratio of 1:2.2).[3][14]
-
Reaction Conditions:
-
Mitsunobu Reaction: Using Mitsunobu conditions (e.g., an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate like DBAD) has been shown to strongly favor the formation of the N2-isomer.[3][9] For one substrate, a 1:2.5 ratio of N1:N2 was achieved.[3][9]
-
Acid Catalysis: A metal-free method using trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent can provide excellent N2-selectivity (N2/N1 up to 100/0).[12][15]
-
Problem: I am having difficulty separating the N1 and N2 isomers by column chromatography.
Solution: The similar polarity of N1 and N2 isomers can make chromatographic separation challenging.[12]
-
Chromatography System: Experiment with different solvent systems (eluents) and stationary phases. Sometimes a change from silica gel to alumina or using a different gradient can improve separation.
-
Derivatization: If separation remains difficult, consider a temporary derivatization of one isomer to alter its polarity, facilitate separation, and then remove the directing group.
-
Alternative Synthesis: The most effective solution is often to improve the regioselectivity of the initial reaction to minimize the formation of the undesired isomer, thereby simplifying or eliminating the need for a difficult separation. Re-evaluate your synthetic strategy using the guidance above to enhance the N1:N2 ratio.
Data Presentation
Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity of Indazole Alkylation
| Entry | Base | Solvent | N1:N2 Ratio | Combined Yield (%) | Reference |
| 1 | Cs₂CO₃ | DMF | Partial preference for N1 | - | [4][9] |
| 2 | K₂CO₃ | DMF | ~1.5:1 | - | [4] |
| 3 | NaH | THF | >99:1 (for many substrates) | - | [3][4][9] |
| 4 | NaHMDS | THF or DMSO | Solvent-dependent | - | [4][9][16] |
| 5 | K₂CO₃ | THF | No Reaction | 0 | [4][9] |
| 6 | Na₂CO₃ | THF | No Reaction | 0 | [4][9] |
| 7 | - | - | 1:2.5 (Mitsunobu conditions) | 78 | [3][4][9] |
Note: Regioselectivity is highly substrate-dependent. This data serves as a general guide. For 6-substituted indazoles specifically, a C-6 methyl ester derivative showed a preference for N2-alkylation (1:2.2 ratio) under NaH/THF conditions.[3][14]
Experimental Protocols
Protocol 1: General Procedure for Highly N1-Selective Alkylation of 6-Methyl-1H-Indazole
This protocol is based on the finding that NaH in THF provides excellent N1 selectivity for many indazole substrates.[4][12]
-
Preparation: To a solution of 6-methyl-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[1][12]
-
Alkylation: Add the corresponding alkylating agent (e.g., alkyl bromide, 1.1-1.2 equiv) dropwise to the mixture at 0 °C.[1][4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For less reactive electrophiles, gentle heating to 50 °C may be required to ensure complete conversion.[1][3][9] Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[4][17] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated 6-methyl-1H-indazole.[4]
Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction
This protocol is adapted from conditions known to favor N2-alkylation.[3][9]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve 6-methyl-1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise over 15-20 minutes, ensuring the internal temperature remains low.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.
-
Purification: Purify the crude material directly by flash column chromatography on silica gel to separate the N2-alkylated product from the N1-isomer and byproducts.
Key Workflow Visualization
The following diagram illustrates the decision-making process for controlling regioselectivity in the N-alkylation of substituted indazoles.
Caption: Decision workflow for controlling N1/N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 6-Methyl-1H-indazole | 698-24-8 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.ucc.ie [research.ucc.ie]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
issues with starting material purity for 3-Chloro-6-methyl-1H-indazole reactions
Welcome to the technical support center for 3-Chloro-6-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to starting material purity and its impact on subsequent chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial batches of this compound?
A1: Impurities in this compound typically originate from its synthesis. Common impurities can include:
-
Starting Materials: Unreacted precursors from the indazole ring formation.
-
Regioisomers: Formation of isomeric indazoles (e.g., 3-Chloro-4-methyl-1H-indazole or other positional isomers) can occur during the cyclization step. The separation of these regioisomers can be challenging.[1]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, ethyl acetate, heptane) may be present.
-
Over-chlorinated Species: The synthesis may lead to the formation of di-chloro-methyl-indazole byproducts.
-
Degradation Products: The compound may degrade if not stored properly, away from light and moisture.
Q2: My reaction yield is low and inconsistent. Could the purity of my this compound be the cause?
A2: Absolutely. The purity of the starting material is critical. Impurities can interfere with the reaction in several ways:
-
Catalyst Poisoning: Trace impurities can deactivate the catalyst, particularly in sensitive cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.
-
Side Reactions: Impurities can react with your reagents to form unwanted byproducts, consuming reagents and complicating purification.
-
Inaccurate Stoichiometry: If the starting material has low purity, the actual amount of the desired reactant is lower than calculated, leading to incomplete conversion and lower yields.
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of my reaction mixture. How can I determine if they are related to my starting material?
A3: To diagnose the issue, you should run a control analysis of your starting this compound using the same HPLC/LC-MS method. If the unexpected peaks in your reaction mixture match the retention times of impurity peaks in your starting material, it is a strong indication that these impurities are carried through or are reacting to form new byproducts.
Q4: What is the recommended method for purifying this compound before use?
A4: Recrystallization is a highly effective method for purifying this compound. Choosing the right solvent system is key; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A common starting point for solvent screening includes ethanol, isopropanol, or a mixture of ethyl acetate and heptane. For more challenging separations, column chromatography on silica gel may be necessary.[1]
Troubleshooting Guide
This guide addresses specific problems you might encounter in your experiments.
Problem 1: Low or No Conversion in Suzuki Coupling Reaction
-
Possible Cause: Your this compound starting material may contain impurities that are poisoning the palladium catalyst.
-
Recommended Actions:
-
Assess Purity: Analyze the purity of your starting material using HPLC or NMR.
-
Purify: If the purity is below 98%, purify the material by recrystallization.
-
Use High-Quality Reagents: Ensure your boronic acid/ester, base, and solvent are of high purity and appropriately degassed.
-
Increase Catalyst Loading: As a temporary workaround, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may help overcome the effects of catalyst poisons, though this is not a substitute for using pure starting materials.
-
Problem 2: Formation of Difficult-to-Separate Byproducts
-
Possible Cause: A regioisomeric impurity in the starting material is participating in the reaction, leading to a product that is structurally very similar to the desired product.
-
Recommended Actions:
-
Detailed NMR Analysis: Carefully analyze the 1H NMR of your starting material. The presence of extra signals in the aromatic region may indicate regioisomers.
-
High-Resolution HPLC: Use a high-resolution HPLC method to attempt to separate the isomeric impurities in the starting material.
-
Purification: If regioisomers are present, purification by column chromatography is often necessary as recrystallization may not be sufficient to remove them.
-
Data on Purity and Reaction Yield
The purity of this compound has a significant impact on the yield of subsequent reactions. The following table provides illustrative data for a typical Suzuki cross-coupling reaction.
| Starting Material Purity (%) | Key Impurity Type | Reaction Time (hours) | Product Yield (%) | Product Purity (%) |
| >99.5 | None | 4 | 92 | >99 |
| 98.0 | Residual Solvents | 6 | 85 | 98 |
| 95.0 | Regioisomer (2%) | 12 | 65 | 93 |
| 90.0 | Unreacted Precursors | 24 (stalled) | 40 | 85 |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Solvent Screening: In test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility when hot. Solvent mixtures (e.g., ethyl acetate/heptane) are also very effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and analysis.
References
Technical Support Center: 3-Chloro-6-methyl-1H-indazole Couplings and the Challenge of Dehalogenation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of dehalogenation encountered during palladium-catalyzed cross-coupling reactions of 3-Chloro-6-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is an undesired side reaction where the halogen atom (in this case, chlorine) on the this compound is replaced by a hydrogen atom, leading to the formation of 6-methyl-1H-indazole as a byproduct. This reduces the yield of the desired coupled product.
Q2: What is the general mechanism of dehalogenation?
A2: In palladium-catalyzed couplings, dehalogenation (often hydrodehalogenation) can occur through several pathways. A common pathway involves the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources in the reaction mixture, such as amines, water, or even the solvent. The aryl-palladium intermediate, formed after oxidative addition of this compound to the Pd(0) catalyst, can then undergo reductive elimination with the hydride to yield the dehalogenated product, 6-methyl-1H-indazole.
Q3: Why is this compound prone to dehalogenation?
A3: N-heterocyclic halides, like this compound, can be particularly susceptible to dehalogenation. The presence of the nitrogen atoms in the indazole ring can influence the electronic properties of the molecule and its interaction with the palladium catalyst. Additionally, the acidic N-H proton of the indazole can be deprotonated by the base, which may further contribute to side reactions.
Q4: Can protecting the indazole N-H group help in preventing dehalogenation?
A4: Yes, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) can significantly suppress dehalogenation. This prevents deprotonation by the base and alters the electronic properties of the substrate, which can favor the desired coupling pathway over dehalogenation.
Troubleshooting Guides
Issue: Significant formation of 6-methyl-1H-indazole byproduct is observed.
This is a common issue across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The following troubleshooting steps, categorized by reaction type, can help minimize this side reaction.
General Strategies to Minimize Dehalogenation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired reductive elimination step over the dehalogenation pathway.
-
Base Selection: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote dehalogenation. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Solvent Choice: Use anhydrous, aprotic solvents like dioxane, toluene, or THF. Protic solvents or the presence of water can be a source of protons for the dehalogenation reaction. However, in some Suzuki couplings, a small amount of water is necessary, so optimization of the solvent system is key.
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of side reactions, including dehalogenation.
-
N-Protection: If feasible, protect the indazole N-H group to prevent its participation in side reactions.
Suzuki-Miyaura Coupling Troubleshooting
Problem: Low yield of the desired 3-aryl-6-methyl-1H-indazole and a high percentage of 6-methyl-1H-indazole.
| Probable Cause | Recommended Solution(s) |
| Inappropriate Ligand | Switch to bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos. These have been shown to be effective for coupling N-heterocyclic halides. |
| Base is too strong | Replace strong bases (e.g., NaOtBu) with weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| Solvent issues | Ensure the use of anhydrous solvents. If an aqueous co-solvent is required, carefully optimize the ratio of the organic solvent to water. |
| Slow transmetalation | Use a more reactive boronic acid or a boronate ester (e.g., MIDA boronate) to accelerate the transmetalation step, which can outcompete the dehalogenation pathway. |
Buchwald-Hartwig Amination Troubleshooting
Problem: Formation of 6-methyl-1H-indazole instead of the desired 3-amino-6-methyl-1H-indazole derivative.
| Probable Cause | Recommended Solution(s) |
| Ligand not optimal | Use bulky biarylphosphine ligands specifically designed for Buchwald-Hartwig amination, such as Xantphos or Josiphos, which are known to minimize reductive dehalogenation. |
| Strong base promoting side reactions | While strong bases are often required, screening different bases like LiHMDS or K₃PO₄ in addition to NaOtBu might identify a more selective option. |
| Catalyst deactivation | The amine substrate or the indazole itself can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a pre-catalyst that readily forms the active Pd(0) species might be beneficial. |
Sonogashira Coupling Troubleshooting
Problem: Dehalogenation competing with the formation of the 3-alkynyl-6-methyl-1H-indazole.
| Probable Cause | Recommended Solution(s) |
| Copper co-catalyst issues | While copper(I) iodide is a standard co-catalyst, it can sometimes promote alkyne homocoupling (Glaser coupling). In some cases, running the reaction under copper-free conditions with a suitable palladium/ligand system can be beneficial. |
| Base selection | Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. However, screening other bases like Cs₂CO₃ or K₂CO₃ might reduce dehalogenation. |
| Ligand choice | For challenging substrates, consider using more specialized phosphine ligands or NHC ligands in combination with the palladium source. |
Data Presentation
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of a Chloro-N-Heterocycle with Phenylboronic Acid
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 | 30 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 85 | <5 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 92 | <3 |
Note: This data is representative and compiled from general trends observed for challenging Suzuki-Miyaura couplings of N-heterocyclic chlorides. Actual results for this compound may vary.
Experimental Protocols
The following are general starting protocols for the coupling of this compound. Optimization of these conditions is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
Add Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (General Procedure)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried reaction tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free, General Procedure)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Figure 1. Competing Pathways in Palladium-Catalyzed Cross-Coupling
Figure 2. Troubleshooting Workflow for Dehalogenation
overcoming low reactivity of 3-Chloro-6-methyl-1H-indazole
Welcome to the technical support center for 3-Chloro-6-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have low reactivity in cross-coupling reactions?
A1: The reduced reactivity of this compound in common palladium-catalyzed cross-coupling reactions stems from a combination of electronic and structural factors. The C3-Cl bond on the electron-rich indazole ring is stronger than a typical aryl chloride bond, making the initial oxidative addition step of the catalytic cycle more difficult. This inherent stability requires more forcing reaction conditions or specialized catalyst systems to achieve good conversion.
Q2: What are the most common challenges encountered during Suzuki-Miyaura coupling with this substrate?
A2: Researchers often face several key challenges:
-
Low or No Conversion: The primary issue is the difficulty in activating the C-Cl bond, leading to recovery of starting material.
-
Catalyst Inactivation: Standard palladium catalysts may decompose or become inactive at the higher temperatures often required for aryl chlorides.
-
Side Reactions: At elevated temperatures, side reactions such as hydrodehalogenation (replacement of -Cl with -H) or homocoupling of the boronic acid can become significant, reducing the yield of the desired product.
-
Poor Reproducibility: Minor variations in reagent quality, solvent degassing, or reaction setup can lead to inconsistent results due to the reaction's sensitivity.
Q3: Is Buchwald-Hartwig amination a viable strategy for this molecule?
A3: Yes, Buchwald-Hartwig amination is a viable and powerful method for forming C-N bonds with this compound.[1][2] However, success is highly dependent on the choice of catalyst system. Due to the unreactive nature of the chloroindazole, first-generation catalysts are often ineffective. Modern systems employing sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are typically required to achieve high yields.[3][4] The choice of base is also critical, with strong, non-nucleophilic bases like sodium or potassium tert-butoxide being common.[5]
Q4: Besides Suzuki and Buchwald-Hartwig, what other functionalization methods can be used?
A4: While Suzuki and Buchwald-Hartwig reactions are the most common, other cross-coupling methods can be employed. These include:
-
Sonogashira Coupling: For the formation of C-C triple bonds using a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst.
-
Heck Coupling: For forming C-C double bonds with alkenes.
-
Stille Coupling: Using organotin reagents, although this method is less favored now due to the toxicity of the tin byproducts.
-
Nucleophilic Aromatic Substitution (SNAr): Under very harsh conditions (high temperature, strong nucleophile), direct displacement of the chloride may be possible, particularly if the indazole ring is further activated with electron-withdrawing groups.
Troubleshooting Guides
Problem: Low to No Conversion in a Suzuki-Miyaura Coupling Reaction
If you are experiencing poor yields or recovering only starting material, consult the following decision tree and data tables.
Data Summary: Successful Suzuki-Miyaura Coupling Conditions
For difficult aryl chlorides, the choice of ligand and base is paramount. The following table summarizes conditions that have proven effective for similar challenging substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 18 | >85 |
| Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 12 | >90 |
| RuPhos-Pd-G3 (2) | - | K₂CO₃ (2) | DME | 80 | 16 | >80[6] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | DME/H₂O | 80-100 | 12 | ~75-85[6][7] |
Problem: Low Yield in a Buchwald-Hartwig Amination Reaction
Low yields in C-N coupling reactions are typically due to an insufficiently active catalyst, an inappropriate base, or catalyst decomposition.
Data Summary: Effective Buchwald-Hartwig Amination Conditions
The use of sterically hindered biarylphosphine ligands is often necessary for the amination of aryl chlorides.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 20 | ~70-80[8] |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₂CO₃ (2) | t-BuOH | 100 | 16 | >90 |
| BrettPhos-Pd-G3 (2) | - | LiHMDS (2) | THF | 65 | 12 | >85[3] |
| Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | NaOt-Bu (1.2) | Toluene | 80 | 8 | >95[5] |
Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol details a robust method for coupling this compound with an arylboronic acid using a modern catalyst system.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Chloro-6-methyl-1H-indazole Synthesis
Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-6-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common challenges, and offer insights into scaling up this important chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound, and is it suitable for large-scale production?
A common and scalable approach to the synthesis of this compound involves a multi-step process starting from a substituted aminoketone. A plausible route includes the cyclization of a precursor like 2-amino-5-methylacetophenone to form 6-methyl-1H-indazol-3-ol, followed by chlorination. An alternative, more direct route involves the diazotization of an appropriate amino-indazole precursor followed by a Sandmeyer-type reaction to introduce the chlorine atom. Diazotization reactions, while versatile, require careful control at larger scales due to the thermal instability of diazonium salts.[1][2][3][4]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound, particularly if a diazotization step is involved?
The primary safety concern when scaling up reactions involving diazotization is the thermal instability of the diazonium salt intermediates.[1][2][3][4] These compounds can decompose exothermically and, in some cases, explosively, especially if isolated in a dry state.[1][3] Key safety considerations for scale-up include:
-
Strict Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to minimize the decomposition of the diazonium salt.[3][4]
-
Controlled Reagent Addition: Slow, controlled addition of the diazotizing agent (e.g., sodium nitrite) is crucial to manage the reaction exotherm.
-
Avoiding Isolation of Diazonium Salts: Whenever possible, the diazonium salt should be generated and used in situ without isolation.
-
Quenching Excess Reagents: Any unreacted diazotizing agent or diazonium salt should be safely quenched before work-up.
-
Ventilation: Adequate ventilation is necessary to handle the evolution of nitrogen gas during the reaction and potential decomposition.
Q3: How can I minimize the formation of byproducts during a Sandmeyer reaction to produce this compound?
The Sandmeyer reaction, used to introduce the chloro group, can be prone to side reactions.[5][6][7] To minimize byproduct formation:
-
Catalyst Choice and Purity: Use a high-purity copper(I) chloride catalyst. The quality of the catalyst can significantly impact the reaction's efficiency and selectivity.
-
Temperature Control: Maintain the recommended temperature for the Sandmeyer reaction. Deviations can lead to the formation of phenols (from reaction with water) or other impurities.
-
pH Control: The pH of the reaction mixture should be carefully controlled to ensure the stability of the diazonium salt and promote the desired reaction.
-
Efficient Removal of Nitrogen Gas: The evolution of nitrogen gas is a driving force for the reaction. Ensuring its efficient removal can help drive the reaction to completion.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Issue 1: Low Yield in the Diazotization Step
| Potential Cause | Troubleshooting/Optimization Strategy |
| Decomposition of Diazonium Salt | Ensure strict temperature control (0-5 °C) throughout the addition of the diazotizing agent and during the subsequent reaction. Use a reliable and calibrated cooling system.[3][4] |
| Incomplete Diazotization | Verify the stoichiometry and purity of the starting amine and sodium nitrite. Ensure efficient mixing to maintain homogeneity. |
| Side Reactions | Minimize the presence of excess nitrous acid by adding the amine to the acid first, followed by the slow addition of the nitrite solution.[4] |
Issue 2: Poor Selectivity and Impurity Formation in the Sandmeyer Reaction
| Potential Cause | Troubleshooting/Optimization Strategy |
| Formation of Phenolic Byproducts | Ensure the reaction is carried out under acidic conditions to suppress the reaction of the diazonium salt with water. The temperature should be kept low until the Sandmeyer reaction is initiated. |
| Formation of Azo-Coupling Products | Ensure that the concentration of the diazonium salt is not too high, which can favor coupling reactions. Maintain good agitation to ensure rapid reaction with the copper catalyst. |
| Incomplete Conversion | Check the activity of the copper(I) chloride catalyst. Consider using freshly prepared catalyst if possible. Ensure sufficient reaction time. |
Issue 3: Challenges with Product Isolation and Purification at Scale
| Potential Cause | Troubleshooting/Optimization Strategy |
| Oily Product or Difficulty with Crystallization | Screen for suitable crystallization solvents or solvent mixtures. Seeding with a small amount of pure product can sometimes induce crystallization. |
| Product Contamination with Copper Salts | Implement an effective work-up procedure to remove copper salts, such as washing with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia. |
| Thermolabile Product | If the product is sensitive to heat, consider using low-temperature purification techniques like recrystallization at reduced temperatures or column chromatography with a cooled column. |
Experimental Protocols
While a specific industrial-scale protocol for this compound is proprietary, the following represents a plausible laboratory-scale synthesis that can be adapted for scale-up, keeping the aforementioned challenges in mind.
Step 1: Synthesis of 6-methyl-1H-indazole-3-amine (Illustrative Precursor)
A detailed protocol for a related precursor, 3-amino-1H-indazoles, can be adapted from literature procedures involving the reaction of an ortho-fluorobenzonitrile with hydrazine hydrate.[8]
Step 2: Diazotization of 6-methyl-1H-indazole-3-amine
-
Preparation: A solution of 6-methyl-1H-indazole-3-amine in aqueous hydrochloric acid is prepared in a reactor equipped with efficient cooling and stirring.
-
Cooling: The solution is cooled to 0-5 °C.
-
Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled amine solution, maintaining the temperature below 5 °C. The reaction is monitored for the disappearance of the starting amine.
Step 3: Sandmeyer Reaction to form this compound
-
Catalyst Preparation: A solution of copper(I) chloride in hydrochloric acid is prepared and cooled to 0-5 °C.
-
Addition: The cold diazonium salt solution from Step 2 is added slowly to the copper(I) chloride solution.
-
Reaction: The mixture is stirred at a controlled temperature, allowing for the evolution of nitrogen gas. The reaction is monitored by TLC or HPLC until completion.
-
Work-up: The reaction mixture is extracted with a suitable organic solvent. The organic layer is washed to remove copper salts and acidic impurities, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Data Presentation
The following tables provide an illustrative comparison of parameters for the synthesis of this compound at laboratory and pilot scales.
Table 1: Comparison of Reaction Parameters for Diazotization
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Amine | 10 g | 1 kg | Ensure consistent purity of raw material. |
| Sodium Nitrite | Stoichiometric equivalent | Stoichiometric equivalent | Accurate dosing is critical to avoid excess. |
| Reaction Volume | 100-200 mL | 10-20 L | Increased volume affects mixing and heat transfer. |
| Temperature | 0-5 °C | 0-5 °C | Maintaining low temperature in a large volume is challenging; requires efficient cooling.[3][4] |
| Addition Time | 15-30 minutes | 1-2 hours | Slower addition is necessary to control the exotherm. |
| Typical Yield | 85-95% (in solution) | 80-90% (in solution) | Yields may be slightly lower at scale due to mixing and transfer inefficiencies. |
Table 2: Comparison of Reaction Parameters for Sandmeyer Reaction
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Diazonium Salt | From 10 g of amine | From 1 kg of amine | In-situ use is highly recommended for safety. |
| Copper(I) Chloride | Catalytic/Stoichiometric | Catalytic/Stoichiometric | Catalyst activity and handling at scale are important. |
| Reaction Volume | 200-400 mL | 20-40 L | Efficient stirring is needed to keep the catalyst suspended. |
| Temperature | 0-25 °C (variable) | 0-25 °C (variable) | Precise temperature control is crucial for selectivity. |
| Reaction Time | 1-3 hours | 2-6 hours | Reaction time may increase due to mass transfer limitations. |
| Typical Yield | 70-85% | 65-80% | Yields can be affected by byproduct formation and work-up at scale. |
Visualizations
Experimental Workflow
Caption: A plausible synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-Chloro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the development and quality control of active pharmaceutical ingredients (APIs) and their intermediates. 3-Chloro-6-methyl-1H-indazole is a key building block in medicinal chemistry, and robust analytical methods are essential to ensure its quality. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into method development and selection of appropriate chromatographic conditions. While a specific, validated pharmacopeial method for this compound is not publicly available, this guide draws upon established analytical principles for similar indazole derivatives to propose and compare suitable HPLC approaches.[1][2][3]
Comparison of HPLC Methodologies
The primary approach for the analysis of indazole derivatives is reversed-phase HPLC.[3][4] This technique separates compounds based on their hydrophobicity. However, the polarity of the indazole ring system and the presence of a chlorine substituent in this compound may present challenges for retention on traditional non-polar stationary phases. Therefore, a comparison between a conventional C18 column and a polar-modified column is pertinent.
Data Presentation: Comparison of HPLC Columns
| Parameter | Method A: Conventional C18 Column | Method B: Polar-Modified C18 Column | Rationale for Comparison |
| Stationary Phase | Octadecylsilane (C18) | C18 with polar-embedding or end-capping | A polar-modified column can offer improved retention and alternative selectivity for moderately polar compounds like this compound, potentially resolving closely eluting impurities.[5][6][7] |
| Expected Retention | Moderate | Enhanced | The polar functional groups in the stationary phase of Method B can interact more strongly with the analyte, leading to increased retention times. |
| Selectivity | Primarily based on hydrophobicity | Mixed-mode (hydrophobic and polar interactions) | This difference in selectivity can be crucial for separating isomers or impurities with minor structural differences. |
| Peak Shape | Good with acidic mobile phase modifier | Excellent, especially for basic impurities | Polar-modified columns often provide better peak shapes for polar and basic compounds by minimizing interactions with residual silanols on the silica surface.[6] |
| Ideal For | Routine purity analysis of relatively non-polar samples | Complex samples with polar impurities or when peak tailing is an issue with standard C18 columns | The choice depends on the impurity profile of the specific sample. |
Experimental Protocols
Below are detailed experimental protocols for the two compared HPLC methods. These are starting points and may require further optimization for specific samples and impurity profiles.
Method A: Conventional C18 Column
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[8]
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][9]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a 100 µg/mL solution.[8]
Method B: Polar-Modified C18 Column
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[8]
-
Column: Polar-embedded or polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient Program:
-
0-3 min: 5% B
-
3-20 min: 5-85% B
-
20-25 min: 85% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a 100 µg/mL solution.[8]
Mandatory Visualization
HPLC Experimental Workflow
Caption: Workflow for the purity analysis of this compound by HPLC.
Logical Relationship of Analytical Methods
For a comprehensive quality assessment, HPLC is often used in conjunction with other analytical techniques. This orthogonal approach provides a more complete picture of the compound's purity and identity.[1]
Caption: Orthogonal analytical methods for the comprehensive characterization of this compound.[1]
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool for purity determination, a comprehensive analysis often involves orthogonal methods to confirm the identity and structure of the main component and its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the determination of the molecular weight of the main peak and any impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the compound, which is invaluable for confirming its identity and characterizing impurities.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, serving as a further confirmation of its identity.[1]
By employing a combination of these techniques, researchers and drug developers can ensure a high degree of confidence in the purity and identity of this compound, which is essential for its application in pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of 3-Chloro-6-methyl-1H-indazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected spectroscopic data for 3-Chloro-6-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a comparative analysis based on structurally related indazole derivatives. The presented data serves as a valuable resource for the characterization and identification of this compound and similar compounds.
Comparative Spectroscopic Data
To facilitate the analysis and prediction of the spectroscopic features of this compound, the following tables summarize the ¹H NMR, ¹³C NMR, IR, and MS data for a selection of substituted indazoles.
¹H NMR Data of Substituted Indazoles
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 3-Chloro-6-nitro-1H-indazole | DMSO-d₆ | 14.01 (s, 1H, NH), 8.50 (m, 1H), 8.02 (m, 1H), 7.93 (m, 1H)[1] |
| 5-Chloro-3-phenyl-1H-indazole | CDCl₃ | 11.55 (br, 1H, NH), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H)[2] |
| 6-Chloro-3-methyl-1H-indole | CDCl₃ | 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H)[3] |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | CDCl₃ | 12.09 (br, 1H, NH), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H)[2] |
¹³C NMR Data of Substituted Indazoles
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-Chloro-3-phenyl-1H-indazole | CDCl₃ | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35[2] |
| 6-Chloro-3-methyl-1H-indole | CDCl₃ | 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67[3] |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | CDCl₃ | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz)[2] |
IR Spectroscopic Data of Substituted Indazoles
| Compound | Sample Prep. | Characteristic Absorption Bands (cm⁻¹) |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | Film | 1340, 1238, 1169, 1124, 1055[2] |
| Ethyl 3-phenyl-1H-indazole-6-carboxylate | Film | 1714, 1313, 1221, 743, 697[2] |
| 1H-Indazole hydrochloride | KBr Disc | Not specified in detail[4] |
Mass Spectrometry Data of Substituted Indazoles
| Compound | Ionization | m/z (Relative Intensity) |
| 3-Chloro-6-nitro-1H-indazole | DCI/NH₃ | 197 [M+H]⁺[1] |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | EI | 262 (M⁺, 100), 243 (6), 235 (8), 77 (17), 51 (8)[2] |
| Ethyl 3-phenyl-1H-indazole-6-carboxylate | EI | 266 (M⁺, 100), 238 (34), 221 (48), 193 (16), 166 (11)[2] |
Predicted Spectroscopic Data for this compound
Based on the analysis of the spectroscopic data of the related compounds, the following are the predicted spectral characteristics for this compound (Molecular Formula: C₈H₇ClN₂, Molecular Weight: 166.61 g/mol ).
-
¹H NMR (predicted): The spectrum is expected to show a singlet for the methyl group protons around 2.3-2.5 ppm. The aromatic region should display signals for the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the chloro and methyl substituents. A broad singlet corresponding to the N-H proton is anticipated at a downfield chemical shift, likely above 10 ppm.
-
¹³C NMR (predicted): The spectrum will likely exhibit eight distinct signals. The methyl carbon should appear at approximately 15-20 ppm. The aromatic and heterocyclic carbons will resonate in the range of 110-150 ppm.
-
IR (predicted): The IR spectrum is expected to show a characteristic N-H stretching vibration in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A C-Cl stretching band might be observed in the fingerprint region.
-
MS (predicted): In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 166. An isotopic peak [M+2]⁺ at m/z 168 with an intensity of approximately one-third of the molecular ion peak will be characteristic due to the presence of the chlorine atom.
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for indazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Acquisition: A standard proton experiment is performed with a pulse angle of 30-45 degrees, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is run to obtain singlets for each carbon. A larger number of scans is generally required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Data Acquisition: Data is collected over a specific mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthetic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
A Comparative Analysis of 3-Chloro- and 3-Bromo-6-methyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-chloro-6-methyl-1H-indazole and 3-bromo-6-methyl-1H-indazole in common palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This comparison is supported by established principles of chemical reactivity and experimental data from analogous systems in the scientific literature.
Executive Summary
In the realm of palladium-catalyzed cross-coupling reactions, the choice of the halide on the aromatic substrate is a critical parameter that significantly influences reaction efficiency and conditions. For the 3-halo-6-methyl-1H-indazole scaffold, a key building block in medicinal chemistry, the reactivity follows the well-established trend: bromide > chloride . 3-bromo-6-methyl-1H-indazole is generally more reactive than its chloro-counterpart, typically affording higher yields under milder conditions. However, with the advent of advanced catalyst systems, this compound has become a viable and more cost-effective alternative, albeit often requiring more tailored and robust catalytic conditions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The difference in reactivity between aryl chlorides and aryl bromides in palladium-catalyzed cross-coupling reactions is primarily attributed to the bond dissociation energy of the carbon-halogen bond (C-Cl vs. C-Br). The C-Cl bond is stronger than the C-Br bond, making the oxidative addition of the aryl chloride to the palladium(0) center, the rate-determining step in many catalytic cycles, more challenging.[1][2] Consequently, reactions with this compound often necessitate more specialized and reactive catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), and may require higher temperatures and longer reaction times to achieve comparable yields to the bromo-analog.[3][4]
Comparative Data for Suzuki-Miyaura and Buchwald-Hartwig Reactions
| Feature | 3-bromo-6-methyl-1H-indazole | This compound |
| General Reactivity | Higher | Lower |
| Typical Catalysts | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Advanced catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) |
| Reaction Conditions | Milder (lower temperatures, shorter times) | More forcing (higher temperatures, longer times) |
| Expected Yields (Suzuki-Miyaura) | Good to Excellent (typically 70-95%) | Moderate to Good (typically 50-85%, highly dependent on catalyst and substrate) |
| Expected Yields (Buchwald-Hartwig) | Good to Excellent (typically 70-90%) | Moderate to Good (typically 45-80%, highly dependent on catalyst and substrate) |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary, particularly for the less reactive this compound.
Suzuki-Miyaura Coupling: General Procedure
This protocol is a general guideline for the palladium-catalyzed cross-coupling of a 3-halo-6-methyl-1H-indazole with a boronic acid.
Materials:
-
3-halo-6-methyl-1H-indazole (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromide, PdCl₂(dppf) or a catalyst with a more specialized ligand like XPhos for chloride, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
Procedure:
-
To a reaction vessel, add the 3-halo-6-methyl-1H-indazole, arylboronic acid, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: General Procedure
This protocol provides a general method for the palladium-catalyzed amination of a 3-halo-6-methyl-1H-indazole.
Materials:
-
3-halo-6-methyl-1H-indazole (1.0 eq.)
-
Amine (1.1-1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP for bromide, XPhos or SPhos for chloride, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 eq.)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent.
-
Add the 3-halo-6-methyl-1H-indazole followed by the amine.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Workflows
To illustrate the logical flow of these synthetic transformations, the following diagrams are provided.
Conclusion
References
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
biological activity of 3-Chloro-6-methyl-1H-indazole vs other indazole analogs
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs. This guide provides a comparative overview of the biological activities of various indazole analogs, with a particular focus on the emerging data surrounding 3-chloro-substituted indazoles and their therapeutic potential.
Diverse Biological Activities of Indazole Analogs
Indazole derivatives have been extensively investigated and have shown efficacy in a multitude of therapeutic areas. The versatility of the indazole ring allows for substitutions at various positions, leading to a wide array of pharmacological profiles. Key biological activities associated with indazole analogs include:
-
Anticancer Activity: Many indazole-containing compounds exhibit potent antiproliferative effects against various cancer cell lines.[1][2] For instance, certain derivatives have been shown to induce apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1][2]
-
Kinase Inhibition: The indazole scaffold is a common feature in many kinase inhibitors.[2][3] These compounds can target specific kinases involved in cancer cell signaling pathways, such as extracellular signal-regulated kinase (ERK) 1/2, thereby inhibiting tumor growth.[3]
-
Anti-inflammatory and Immunomodulatory Effects: Indazole derivatives have been explored as antagonists of chemokine receptors like CCR4 and as blockers of calcium-release activated calcium (CRAC) channels.[4][5][6] By modulating these targets, they can interfere with inflammatory processes and mast cell activation, which are implicated in various diseases including autoimmune disorders.[5]
-
Antimicrobial and Antiparasitic Activity: Certain indazole analogs have demonstrated significant activity against various pathogens. For example, 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial agents by inhibiting the trypanothione reductase enzyme in Leishmania.[7][8][9] Additionally, other derivatives have exhibited antibacterial properties.[8]
-
Cardiovascular Effects: Some indazole derivatives have been investigated for their potential in treating cardiovascular diseases.[10] Structure-activity relationship (SAR) studies have shown that substitutions on the indazole nucleus can lead to compounds with hypotensive and bradycardic activities.[10]
Comparative Biological Data of Selected Indazole Analogs
To illustrate the diverse potency of indazole derivatives, the following table summarizes the quantitative biological data for selected analogs from various studies.
| Compound Class/Name | Target/Assay | Biological Activity (IC50) | Therapeutic Area | Reference |
| Indazole Derivative (2f) | Antiproliferative activity against various cancer cell lines | 0.23–1.15 μM | Cancer | [1][2] |
| Indazole-3-carboxamide (12d) | Calcium influx inhibition (CRAC channel blocker) | sub-μM | Inflammation/Autoimmune | [5] |
| GSK2239633A (Indazole arylsulfonamide) | CCR4 antagonist | Not specified, selected for development | Inflammation/Immunology | [4] |
| 3-Chloro-6-nitro-1H-indazole derivative (Compound 13) | Antileishmanial activity against Leishmania major | Promising growth inhibitor | Infectious Disease | [7][9] |
| 3-Methyl-1H-indazole derivative (Compound 66) | Antibacterial activity (Zone of inhibition) | 22 mm (B. subtilis), 46 mm (E. coli) | Infectious Disease | [8] |
Experimental Methodologies
The biological activities of indazole derivatives are typically evaluated using a range of in vitro and in vivo assays. Below are brief descriptions of some key experimental protocols mentioned in the literature.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the indazole derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. These crystals are then solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[7][9]
Calcium Influx Assay
This assay measures the ability of a compound to block the influx of calcium into cells, which is a key process in the activation of immune cells like mast cells.
-
Cell Loading: Mast cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: The cells are pre-incubated with the indazole derivative or a vehicle control.
-
Stimulation: Calcium influx is initiated by stimulating the cells with an appropriate agent (e.g., thapsigargin in a calcium-containing buffer).
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence of the calcium-sensitive dye over time using a fluorometer. The inhibitory effect of the compound is determined by comparing the calcium influx in treated cells to that in control cells.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway affected by some indazole derivatives and a general workflow for evaluating their biological activity.
Caption: Apoptosis induction pathway by an anticancer indazole derivative.
Caption: General workflow for the discovery of indazole-based drugs.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Determination of Substituted Indazoles: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
The definitive three-dimensional structure of substituted indazole derivatives, crucial for their application in medicinal chemistry and materials science, is best established through single-crystal X-ray crystallography. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques, using closely related analogues of 3-Chloro-6-methyl-1H-indazole to illustrate the principles of structural validation.
While specific crystallographic data for this compound is not publicly available, the structural elucidation of similar compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole and N-(3-chloro-1-methyl-1H-indazol-5-yl)ethanesulfonamide, provides a robust framework for understanding the validation process. These examples demonstrate the power of X-ray diffraction in providing precise atomic coordinates, bond lengths, and bond angles, which are essential for confirming molecular geometry and stereochemistry.
Comparative Data Presentation
The following tables summarize the crystallographic data for several substituted 3-chloro-indazole derivatives, offering a quantitative basis for comparison.
Table 1: Crystallographic Data for Selected 3-Chloro-Indazole Derivatives
| Parameter | 3-chloro-1-methyl-5-nitro-1H-indazole[1][2][3] | N-(3-chloro-1-methyl-1H-indazol-5-yl)ethanesulfonamide[4] | 3-(Chloromethyl)-1-methyl-1H-indazole[5] |
| Chemical Formula | C₈H₆ClN₃O₂ | C₁₅H₁₄ClN₃O₃S | C₉H₉ClN₂ |
| Molecular Weight | 211.61 | 351.80 | 180.64 |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/n | P-1 | P2(1)/c |
| Unit Cell Dimensions | a = 3.8273(2) Å, b = 14.678(6) Å, c = 15.549(6) Å, β = 96.130(9)° | a = 8.2023(1) Å, b = 10.6312(2) Å, c = 10.8957(2) Å, α = 117.523(1)°, β = 93.095(1)°, γ = 103.166(1)° | a = 15.0606(7) Å, b = 14.3262(7) Å, c = 8.1711(5) Å, β = 90.00° |
| Volume (ų) | 868.5(6) | 806.36(2) | 1761.3(2) |
| Z (molecules/unit cell) | 4 | 2 | 8 |
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[6] | Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions. | Provides unambiguous structural determination. | Requires a high-quality single crystal, which can be challenging to obtain.[6] |
| NMR Spectroscopy (¹H, ¹³C) | Nuclear spin transitions in a magnetic field. | Information about the chemical environment of atoms, connectivity, and stereochemistry. | Non-destructive, provides information about the molecule in solution. | Does not provide a direct 3D structure; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Provides the molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Information about the functional groups present in the molecule. | Fast and simple to perform. | Provides limited information about the overall molecular structure. |
Experimental Protocols
A detailed methodology is crucial for the successful structural validation of a compound like this compound.
Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A range of solvents and solvent mixtures are screened to find the optimal conditions for crystal growth.[6]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K or 120 K) to minimize thermal vibrations.[5] X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.[2][4] The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.[6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. An initial model of the crystal structure is obtained using direct methods or Patterson methods. This model is then refined using least-squares methods until the calculated diffraction pattern matches the observed data.[6] For instance, in the case of 3-chloro-1-methyl-5-nitro-1H-indazole, the structure was solved using SHELXS2013 and refined with SHELXL2013.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard parameters are used to acquire the spectrum. For ¹³C NMR, longer acquisition times are often necessary due to the lower natural abundance of the ¹³C isotope. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the structure of the molecule.
Visualization of the Structural Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a novel compound, emphasizing the central role of X-ray crystallography and its relationship with other analytical techniques.
Caption: Workflow for the structural validation of a novel chemical entity.
References
- 1. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Chloromethyl)-1-methyl-1H-indazole - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
comparative study of catalysts for 3-Chloro-6-methyl-1H-indazole functionalization
A Comparative Guide to Catalysts for the Functionalization of 3-Chloro-6-methyl-1H-indazole
For researchers, scientists, and drug development professionals, the strategic functionalization of the indazole core is a pivotal step in the synthesis of numerous pharmacologically active molecules. This guide provides a comparative analysis of common catalytic systems for the functionalization of this compound, a key intermediate in medicinal chemistry. The comparison focuses on Palladium, Nickel, and Copper-based catalysts for three major cross-coupling reactions: Suzuki-Miyaura (C-C coupling), Buchwald-Hartwig (C-N coupling), and Sonogashira (C-C alkynylation).
While direct, head-to-head comparative studies on this compound are limited in the literature, this guide draws upon data from analogous 3-chloro and 3-haloindazole systems to provide a valuable performance overview and guide catalyst selection.
Overview of Catalytic Systems
The functionalization of the C3 position of the indazole ring is often achieved through cross-coupling reactions.[1] The choice of catalyst is critical and depends on the desired transformation, functional group tolerance, cost, and scalability.
-
Palladium catalysts are the most extensively studied and versatile for a wide range of cross-coupling reactions, including those involving challenging substrates.[2][3] They offer high efficiency but can be costly.
-
Nickel catalysts have emerged as a cost-effective alternative to palladium, showing excellent reactivity, particularly for the activation of less reactive aryl chlorides.[4][5][6]
-
Copper catalysts are traditionally used in Ullmann-type reactions and have seen a resurgence in popularity for various C-N and C-C bond-forming reactions, often under milder conditions.[7][8][9]
The following diagram illustrates the general workflow for a catalytic cross-coupling reaction of this compound.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different catalytic systems for the functionalization of 3-chloro and other 3-haloindazoles. This data is compiled from various sources and serves as a representative comparison.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 3-Chloroindazole | 3-Fluorophenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 | [10] |
| PdCl₂(dppf) | 3-Iodo-1H-indazole | Arylboronic acids | K₂CO₃ | Dioxane | 80 | 12 | 85-95 | [11] |
| NiCl₂(PCy₃)₂ | Heteroaryl chlorides | Arylboronic acids | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 75-98 | [5] |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
| Catalyst System | Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | 3-Bromo-1-THP-indazole | Aniline | Cs₂CO₃ | Dioxane | 100 | 16 | 85 | [2] |
| Pd(OAc)₂ / BINAP | 3-Bromo-1-THP-indazole | Morpholine | NaOt-Bu | Toluene | 80 | 16 | 92 | [2] |
| Ni(COD)₂ / dppf | Aryl chlorides | Primary/Secondary amines | NaOt-Bu | Toluene | 100 | 2-16 | 70-95 | [12] |
| CuI / 1,10-phenanthroline | o-Chloroarylhydrazones | - (intramolecular) | KOH | DMF | 120 | 24-48 | 55-70 | [13] |
Table 3: Sonogashira Coupling (C-C Alkynylation)
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 3-Iodo-1-Boc-indazole | Terminal alkynes | Et₃N | THF | RT | 2-4 | 90-99 | [14] |
| PdCl₂(PPh₃)₂ | Aryl chlorides | Phenylacetylene | TBAF | - (neat) | 120 | 0.5-2 | 75-95 | [11] |
| CuI / PPh₃ | Aryl iodides | Terminal alkynes | K₂CO₃ | DMF | 120 | 24 | 80-95 | [15] |
The logical relationship and comparative aspects of these catalytic systems are visualized in the diagram below.
Experimental Protocols
Below are detailed experimental protocols for representative functionalization reactions of halo-indazoles, which can be adapted for this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Chloroindazole[10]
-
Reaction Setup: A dried Schlenk tube is charged with 3-chloroindazole (1.0 mmol), 3-fluorophenylboronic acid (1.5 mmol), SPhos-Pd-G2 precatalyst (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol). The tube is evacuated and backfilled with argon three times.
-
Solvent Addition: Dioxane (4 mL) and water (1 mL) are added via syringe.
-
Reaction Execution: The reaction mixture is stirred and heated to 100 °C for 15 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-indazole.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromo-1-THP-indazole[2]
-
Reaction Setup: To an oven-dried resealable Schlenk tube is added Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and cesium carbonate (1.4 mmol). The tube is evacuated and backfilled with argon.
-
Reagent Addition: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 mmol), aniline (1.2 mmol), and anhydrous dioxane (5 mL) are added.
-
Reaction Execution: The Schlenk tube is sealed, and the mixture is stirred at 100 °C for 16 hours.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated in vacuo.
-
Purification: The residue is purified by flash column chromatography to yield the 3-amino-indazole product.
Protocol 3: Copper/Palladium-Catalyzed Sonogashira Coupling of 3-Iodo-1-Boc-indazole[14]
-
Reaction Setup: A mixture of 1-(tert-butoxycarbonyl)-3-iodo-1H-indazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) is placed in a round-bottom flask under an argon atmosphere.
-
Solvent and Base Addition: Anhydrous THF (10 mL) and triethylamine (2.0 mmol) are added.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Conclusion
The choice of catalyst for the functionalization of this compound is highly dependent on the specific transformation intended.
-
For Suzuki-Miyaura couplings , palladium catalysts with bulky phosphine ligands offer high yields and broad substrate scope. Nickel catalysts are a promising, more economical alternative, especially for less reactive chloro-substrates.
-
In Buchwald-Hartwig aminations , palladium-based systems remain the gold standard due to their versatility and efficiency with a wide range of amines. Copper-catalyzed methods can be advantageous for specific intramolecular cyclizations.
-
For Sonogashira couplings , the combination of a palladium catalyst and a copper(I) co-catalyst is the most common and effective approach, providing high yields under mild conditions.
Researchers should consider the cost, availability, and specific reactivity of each catalytic system when developing synthetic routes for novel indazole derivatives. The experimental protocols provided herein serve as a starting point for the optimization of these crucial transformations.
References
- 1. Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones | Semantic Scholar [semanticscholar.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-catalyzed Suzuki-Miyaura cross-couplings of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances and perspectives in copper-catalyzed Sonogashira coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of 3-Chloro-6-methyl-1H-indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the metabolic stability of 3-Chloro-6-methyl-1H-indazole derivatives, a critical step in early drug discovery. Understanding how these compounds are metabolized by the liver is paramount for predicting their pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This document outlines the standard experimental protocols, presents a comparative data structure, and visualizes key workflows and relationships to aid in the evaluation of potential drug candidates.
Comparative Metabolic Stability Data
The following table structure is provided as a template for summarizing and comparing the metabolic stability of various this compound derivatives. Due to the limited availability of directly comparable public data for this specific series of compounds, the values presented below are hypothetical and for illustrative purposes. Researchers should populate this table with their own experimental data.
| Compound ID | R-Group Substitution | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Parent | -H | 25 | 27.7 | Moderate |
| Derivative A | -OCH3 | 15 | 46.2 | Low |
| Derivative B | -CF3 | 45 | 15.4 | High |
| Derivative C | -Cl | 30 | 23.1 | Moderate |
| Verapamil | (Positive Control) | 20 | 34.7 | Moderate |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the accurate interpretation and replication of metabolic stability studies. The most common method employed is the in vitro liver microsomal stability assay.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes in the presence of NADPH, a necessary cofactor for many metabolic enzymes.
Materials:
-
Test Compounds (this compound derivatives)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compound (e.g., Verapamil, a compound with known moderate clearance)
-
Internal Standard (for LC-MS/MS analysis)
-
Acetonitrile (for quenching the reaction)
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds, positive control, and internal standard in an appropriate organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compounds and positive control by diluting the stock solutions in phosphate buffer to the desired concentration.
-
On the day of the experiment, thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the working solution of the test compound or positive control to the appropriate wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of this slope.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * 0.693) / (t½ * P) , where V is the incubation volume and P is the protein concentration.
Visualizing Experimental and Logical Frameworks
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the logical relationship between chemical structure and metabolic stability.
A Comparative Guide to Orthogonal Methods for Confirming the Purity of Synthesized Indazoles
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of synthesized active pharmaceutical ingredients (APIs) is a critical step in drug development, ensuring both safety and efficacy. For heterocyclic compounds like indazoles, which form the core of many therapeutic agents, confirming purity with a high degree of confidence is paramount. This guide provides a comparative overview of orthogonal analytical methods for the purity assessment of synthesized indazoles. The principle of orthogonality involves utilizing multiple, independent analytical techniques that measure different physicochemical properties of the compound.[1] This multi-faceted approach minimizes the risk of overlooking impurities and provides a comprehensive purity profile.
The primary methods discussed in this guide include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental Analysis, and Melting Point Analysis. Each method offers unique insights into the purity and identity of the synthesized indazole.
Data Presentation: Comparison of Orthogonal Methods
The following table summarizes the typical quantitative data obtained from various orthogonal methods for a synthesized indazole sample, illustrating how each technique contributes to the overall purity assessment.
| Analytical Method | Parameter Measured | Typical Result for a High-Purity Indazole Sample | Information Provided |
| HPLC/UPLC | Peak Area Percentage | >99.5% | Quantifies the purity based on the relative area of the main peak. |
| LC-MS | Mass-to-Charge Ratio (m/z) | [M+H]+ or [M-H]- corresponding to the theoretical molecular weight | Confirms molecular identity and can identify impurities by their mass. |
| ¹H NMR Spectroscopy | Integral Ratios | Ratios consistent with the number of protons in the structure | Confirms the chemical structure and can detect impurities with proton signals. |
| FTIR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Characteristic peaks for N-H, C=N, C=C, and C-H bonds | Confirms the presence of key functional groups.[1] |
| Elemental Analysis | %C, %H, %N | Within ±0.4% of theoretical values | Confirms the empirical formula of the compound.[2] |
| Melting Point Analysis | Melting Point Range | Sharp, narrow range (e.g., 1-2°C)[3][4] | A sharp melting point is indicative of high purity.[3][4] Impurities tend to broaden and depress the melting range.[5][6] |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized indazole using orthogonal methods.
Caption: Workflow for the orthogonal purity analysis of synthesized indazoles.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC/UPLC)
-
Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The area of the peak corresponding to the indazole is used to calculate its purity relative to any impurities present.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[1][8] For example, a gradient from 10% to 95% acetonitrile.[9]
-
Flow Rate: Typically 1.0 mL/min for HPLC.
-
Detection: UV detection at a wavelength where the indazole has maximum absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: The synthesized indazole is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis: The sample is injected, and the chromatogram is recorded. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It confirms the molecular weight of the synthesized indazole and helps in the identification of impurities.[1]
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source is common.[1][10]
-
Methodology:
-
LC Conditions: Similar to the HPLC method described above. The use of volatile mobile phase additives like formic acid is necessary for MS compatibility.[8]
-
MS Conditions:
-
Ionization Mode: ESI in positive or negative ion mode, depending on the indazole structure.
-
Mass Range: Scanned over a range that includes the expected molecular weight of the indazole and potential impurities.
-
-
Analysis: The mass spectrum of the main peak is analyzed to confirm the molecular weight of the indazole. The masses of minor peaks can be used to propose structures for impurities.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For indazoles, ¹H and ¹³C NMR are crucial for structural confirmation and purity assessment.[2][11]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Methodology:
-
Sample Preparation: 5-10 mg of the indazole is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[12]
-
¹H NMR: The spectrum is acquired to observe the chemical shifts, integration, and coupling patterns of the protons. The integration of the signals should correspond to the number of protons in the proposed structure. The absence of significant unassigned peaks indicates high purity.
-
¹³C NMR: A proton-decoupled spectrum is acquired to observe the chemical shifts of the carbon atoms, which should be consistent with the expected structure.[11]
-
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides information about the functional groups present in the molecule.
-
Instrumentation: FTIR spectrometer.
-
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or as a solution.[13]
-
Analysis: The spectrum is recorded, and the positions of the absorption bands are correlated with specific functional groups expected for the indazole structure, such as N-H stretching, C=N stretching, and aromatic C-H bending.
-
5. Elemental Analysis
-
Principle: This technique determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. The results are compared to the theoretical percentages for the proposed empirical formula.
-
Instrumentation: Elemental analyzer.
-
Methodology:
-
A small, precisely weighed amount of the dry sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
-
Analysis: The experimental percentages of C, H, and N are compared to the calculated theoretical values. A close agreement (typically within ±0.4%) supports the proposed elemental composition and indicates the absence of significant inorganic or solvent impurities.[2]
-
6. Melting Point Analysis
-
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.[3][4] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[5][6]
-
Instrumentation: Melting point apparatus.
-
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.[6]
-
Analysis: The capillary tube is heated in the melting point apparatus, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A narrow range (e.g., 1-2°C) is indicative of high purity.[3][4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chm.uri.edu [chm.uri.edu]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of In Vitro Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
This guide provides a comparative overview of the in vitro efficacy of a series of 3-chloro-6-nitro-1H-indazole derivatives against various Leishmania species. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as novel antileishmanial agents. The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3] This analysis focuses on derivatives of 3-chloro-6-nitro-1H-indazole, which have been synthesized and evaluated for their inhibitory effects on the growth of Leishmania promastigotes.[4][5]
Data Summary: In Vitro Antileishmanial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for a panel of 3-chloro-6-nitro-1H-indazole derivatives against promastigotes of Leishmania major, Leishmania tropica, and Leishmania infantum.[5] Glucantime, a standard antileishmanial drug, is included for comparison. The data highlights the differential sensitivity of the Leishmania species to the tested compounds.
| Compound | L. major IC50 (µM) | L. tropica IC50 (µM) | L. infantum IC50 (µM) |
| 4 | >250 | >250 | 5.53 |
| 5 | >250 | >250 | 4 |
| 7 | >250 | >250 | 117 |
| 8 | >250 | >250 | 100 |
| 10 | >250 | >250 | 62 |
| 11 | >250 | 76 | 6 |
| 12 | >250 | >250 | 36.33 |
| 13 | 38 | 186 | 110 |
| Glucantime | 185.33 | 196 | 211 |
Data sourced from BenchChem's "A Comparative Guide to the Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives".[5]
Notably, several derivatives demonstrated potent activity against L. infantum, with compounds 4 , 5 , and 11 exhibiting significantly lower IC50 values than the reference drug, Glucantime.[5] In contrast, most compounds showed limited activity against L. major and L. tropica at the tested concentrations, with the exception of compound 13 against L. major.[5]
Experimental Protocols
The following section details the methodology for the primary in vitro assay used to evaluate the antileishmanial activity of the 3-chloro-6-nitro-1H-indazole derivatives.
MTT Assay for Antileishmanial Activity
The susceptibility of Leishmania promastigotes to the synthesized compounds was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[4][5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.
Workflow of the in vitro MTT Assay
Caption: Workflow of the in vitro MTT assay for antileishmanial activity.
Detailed Steps:
-
Leishmania Culture: Promastigotes of the different Leishmania species (L. infantum, L. tropica, and L. major) are cultured in an appropriate medium (e.g., M199 medium) supplemented with fetal bovine serum (FBS) and antibiotics at a suitable temperature (e.g., 25°C).[5]
-
Cell Seeding: The promastigotes are harvested during the logarithmic growth phase, counted, and seeded into 96-well microtiter plates at a specific density.
-
Compound Addition: The 3-chloro-6-nitro-1H-indazole derivatives and the reference drug are dissolved in a suitable solvent like DMSO and then serially diluted to achieve a range of final concentrations. These dilutions are added to the wells containing the promastigotes. Control wells with untreated parasites and solvent-only controls are also included.[5]
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) under the appropriate culture conditions.
-
MTT Addition and Incubation: Following the treatment period, MTT solution is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of inhibition is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of parasite growth, is determined from the dose-response curves.
Proposed Mechanism of Action and Signaling Pathway
Molecular docking studies have been conducted to elucidate the potential mechanism of action of these 3-chloro-6-nitro-1H-indazole derivatives.[4][6] The proposed target is Trypanothione Reductase (TryR), a key enzyme in the thiol-redox metabolism of Leishmania and other trypanosomatids.[4][5]
TryR is crucial for the parasite's defense against oxidative stress by maintaining a reducing intracellular environment through the reduction of trypanothione disulfide.[5] As this enzyme is absent in the mammalian host, it represents an attractive and specific target for the development of new antileishmanial drugs.[5] The indazole derivatives are thought to bind to the active site of TryR, inhibiting its function and rendering the parasite vulnerable to oxidative damage.[4][6]
Inhibitory Action on the Trypanothione Reductase (TryR) Pathway
Caption: The Trypanothione Reductase (TryR) pathway and the inhibitory action of indazole derivatives.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-6-methyl-1H-indazole | 885271-60-3 | Benchchem [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Chloro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-Chloro-6-methyl-1H-indazole, a key intermediate in the synthesis of various pharmaceutically active compounds. The routes detailed are the chlorination of 6-methyl-1H-indazol-3(2H)-one and the Sandmeyer reaction of 6-methyl-1H-indazol-3-amine. This comparison includes detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each method to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Chlorination | Route 2: Sandmeyer Reaction |
| Starting Material | 6-methyl-1H-indazol-3(2H)-one | 6-methyl-1H-indazol-3-amine |
| Key Reagents | Phosphorus oxychloride (POCl₃) | Sodium nitrite (NaNO₂), Copper(I) chloride (CuCl), Hydrochloric acid (HCl) |
| Reaction Type | Deoxychlorination | Diazotization followed by chloro-de-diazoniation |
| Typical Yield | Moderate to High | Moderate |
| Key Advantages | Generally good yields, readily available chlorinating agent. | Utilizes a well-established and versatile reaction. |
| Key Disadvantages | POCl₃ is corrosive and requires careful handling; potential for side reactions. | Diazonium intermediates can be unstable; requires careful temperature control. |
Route 1: Chlorination of 6-methyl-1H-indazol-3(2H)-one
This synthetic pathway involves the direct chlorination of a 6-methyl-1H-indazol-3(2H)-one precursor using a deoxychlorinating agent such as phosphorus oxychloride (POCl₃). This method is a common strategy for converting hydroxyl or keto functionalities on heterocyclic systems to the corresponding chloro derivative.
Experimental Protocol
Step 1: Synthesis of 6-methyl-1H-indazol-3(2H)-one
A common precursor for this route is 6-methyl-1H-indazole, which can be oxidized to 6-methyl-1H-indazol-3(2H)-one. Alternatively, cyclization of appropriate precursors can also yield the indazolone.
Step 2: Chlorination of 6-methyl-1H-indazol-3(2H)-one
-
In a well-ventilated fume hood, a mixture of 6-methyl-1H-indazol-3(2H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford this compound.
Quantitative Data
| Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 2 | 6-methyl-1H-indazol-3(2H)-one | This compound | POCl₃ | 105-110 | 2-4 | 75-85 |
Note: Yields are representative and can vary based on reaction scale and optimization.
Caption: Synthetic pathway for Route 1.
Route 2: Sandmeyer Reaction of 6-methyl-1H-indazol-3-amine
The Sandmeyer reaction provides a classic and versatile method for the introduction of a variety of substituents, including chlorine, onto an aromatic ring via a diazonium salt intermediate. In this route, the amino group at the 3-position of the indazole ring is converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) salt catalyst.
Experimental Protocol
Step 1: Synthesis of 6-methyl-1H-indazol-3-amine
This precursor can be synthesized from 2-amino-5-methylbenzonitrile by cyclization with hydrazine.
Step 2: Diazotization and Sandmeyer Reaction
-
6-methyl-1H-indazol-3-amine (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water in a reaction vessel.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water is added dropwise to the cooled amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.
-
In a separate flask, a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is then slowly added to the cold CuCl solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction mixture is then heated to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
After cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data
| Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 2 | 6-methyl-1H-indazol-3-amine | This compound | 1. NaNO₂, HCl2. CuCl, HCl | 0-5, then RT, then 50-60 | 3-5 | 60-75 |
Note: Yields are representative and can vary based on reaction scale and optimization.
Caption: Synthetic pathway for Route 2.
Conclusion
Both the chlorination of 6-methyl-1H-indazol-3(2H)-one and the Sandmeyer reaction of 6-methyl-1H-indazol-3-amine are viable methods for the synthesis of this compound. The choice between these routes will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents. The chlorination route may offer higher yields in a more direct step, provided the indazolone precursor is accessible. The Sandmeyer reaction, while potentially having slightly lower yields and requiring careful temperature control, is a robust and well-understood transformation that can be advantageous if the corresponding amine is the more readily available starting material. Researchers should carefully consider the safety precautions for both phosphorus oxychloride and diazonium salt intermediates.
Unveiling the Molecular Targets of 6-Methyl-Indazole Derivatives: A Comparative Review
For researchers, scientists, and professionals in drug development, the 6-methyl-indazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the key biological targets of 6-methyl-indazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
The versatility of the 6-methyl-indazole core allows for the development of potent and selective inhibitors for a range of enzymes and receptors implicated in various diseases, most notably in oncology and neurobiology. This document synthesizes findings from multiple studies to offer a clear comparison of the inhibitory activities of different 6-methyl-indazole compounds against their respective biological targets.
Comparative Analysis of Biological Targets and Inhibitory Potency
The following tables summarize the in vitro inhibitory potency (IC50) of various 6-methyl-indazole derivatives against their identified biological targets. This data highlights the structure-activity relationships that govern the efficacy of these compounds.
| Target | Derivative | IC50 (nM) |
| FGFR1 | 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | 15.0 |
| N-ethylpiperazine substituted 6-(3-methoxyphenyl)-1H-indazol-3-amine | 2.9 | |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 30.2 | |
| IDO1 | 3-substituted 1H-indazole derivative 121 | 720 |
| 3-substituted 1H-indazole derivative 122 | 770 | |
| EZH2 | 1H-indazole derivative 143 (also shows EZH1 activity) | Not specified |
| Bcr-Abl | 1H-indazol-3-amine derivative 89 (wild type) | 14 |
| 1H-indazol-3-amine derivative 89 (T315I mutant) | 450 | |
| ALK | 3-aminoindazole derivative 127 (Entrectinib) | 12 |
| VEGFR-2 | 1H-indazole derivative 140 | 2180 |
| 1H-indazole derivative 141 | 2150 |
Table 1: Inhibitory concentration (IC50) of various 6-methyl-indazole derivatives against key protein kinase and enzyme targets. Data extracted from multiple sources, highlighting the potency of these compounds.
| Target | Derivative Class | Binding Affinity/Activity |
| Serotonin Receptor 5-HT2A | Indazole-ethanamines | Low micromolar activity |
| Serotonin Receptor 5-HT2B | Indazole-ethanamines | Higher potency than at 5-HT2A |
| Serotonin Receptor 5-HT2C | Indazole-ethanamines | Higher potency than at 5-HT2A |
| Sigma-2 Receptor | Tetrahydroindazole derivatives | High potency and selectivity |
| DNA Gyrase | 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives | Display excellent bonding mode of interactions with the active site |
Table 2: Qualitative and quantitative activity of 6-methyl-indazole derivatives against various receptor and enzyme targets.
Key Signaling Pathways Targeted by 6-Methyl-Indazole Derivatives
The biological effects of 6-methyl-indazole derivatives are mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, angiogenesis, and immune response. The following diagrams illustrate the canonical signaling cascades for some of the key targets.
Caption: FGFR1 Signaling Pathway
Caption: IDO1 Pathway in Cancer
Caption: ALK Signaling in Cancer
Detailed Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the interaction of 6-methyl-indazole derivatives with their biological targets.
Kinase Inhibition Assay (General Protocol for FGFR1, Bcr-Abl, ALK, VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1, ALK)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate specific to the kinase
-
Test compound (6-methyl-indazole derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the kinase enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Receptor-Ligand Binding Assay (General Protocol for 5-HT2A)
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT2A)
-
Radioligand (e.g., [³H]ketanserin)
-
Test compound (6-methyl-indazole derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the receptor-containing cell membranes.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 or Ki value.
DNA Gyrase Supercoiling Assay
This assay assesses the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
ATP
-
Test compound (6-methyl-indazole derivative)
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reactions containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Add DNA gyrase to initiate the supercoiling reaction.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).
-
Analyze the topological state of the plasmid DNA by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Determine the concentration of the test compound that inhibits the supercoiling activity of the enzyme.
Conclusion
This comparative guide demonstrates that 6-methyl-indazole derivatives are a versatile class of compounds with the ability to potently and selectively inhibit a range of important biological targets. The provided data and protocols offer a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold. The structure-activity relationships suggested by the compiled data can guide further optimization efforts to enhance potency, selectivity, and pharmacokinetic properties. The signaling pathway diagrams provide a visual context for understanding the mechanism of action of these compounds and their potential therapeutic applications.
A Comparative Guide to the Characterization of Impurities in 3-Chloro-6-methyl-1H-indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the characterization of impurities in the synthesis of 3-Chloro-6-methyl-1H-indazole. The following sections detail a common synthetic pathway, potential process-related impurities, and a comparative analysis of analytical techniques supported by experimental protocols.
Synthesis of this compound: A Plausible Route and Potential Impurities
A prevalent method for the synthesis of chloro-indazole derivatives involves the direct chlorination of the indazole core. For this compound, a likely synthetic route is the electrophilic chlorination of 6-methyl-1H-indazole using a chlorinating agent such as N-chlorosuccinimide (NCS).
This synthetic approach can lead to several process-related impurities, which require careful characterization and control. These can be broadly categorized as:
-
Unreacted Starting Material: Residual 6-methyl-1H-indazole.
-
Regioisomeric Impurities: Chlorination at other positions on the indazole ring can lead to the formation of various chloro-6-methyl-1H-indazole isomers.
-
Over-chlorinated Byproducts: The introduction of more than one chlorine atom to the molecule can result in dichloro-6-methyl-1H-indazole species.
-
Residual Solvents: Solvents used in the reaction and purification steps may remain in the final product.
-
Degradation Products: The final compound may degrade under certain conditions, leading to other impurities.
The following diagram illustrates the proposed synthetic pathway and the formation of potential impurities.
Safety Operating Guide
Proper Disposal of 3-Chloro-6-methyl-1H-indazole: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Chloro-6-methyl-1H-indazole is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, in line with established safety protocols for hazardous chemical waste.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on available Safety Data Sheets (SDS), its primary hazards are summarized below.
Summary of Hazard Information:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear the appropriate personal protective equipment.
-
Gloves: Use chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[2]
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous waste.[3] On-site treatment or disposal down the drain is strictly prohibited.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[4]
-
Do not mix this waste with other waste streams, such as non-halogenated solvents or aqueous waste, to prevent potentially dangerous reactions.
-
-
Waste Collection:
-
Carefully transfer waste this compound into the designated waste container, minimizing the generation of dust.
-
Also, dispose of any contaminated materials, such as weighing paper, gloves, and disposable labware, in the same container.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Labeling:
-
Label the hazardous waste container clearly with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date when the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Adhere to all federal, state, and local regulations governing hazardous waste disposal.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, wear the appropriate PPE and prevent the powder from spreading or becoming airborne. Avoid generating dust.
-
Clean-up: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Carefully sweep or scoop the material into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Workflow for Proper Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Chloro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling 3-Chloro-6-methyl-1H-indazole.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for tears or holes before each use and changed immediately if contaminated.[1] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[1][2] |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination.[1] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[1][3] |
Operational Plan: Step-by-Step Guidance
Adherence to the following procedural steps is essential for the safe handling of this compound.
Handling Protocol
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation of dust when handling the solid material.[6] Use appropriate tools, such as spatulas, for transferring the compound.[1]
-
When weighing the solid, use a disposable weigh boat and handle it with care to prevent generating dust.[5]
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.[5]
-
-
In Case of a Spill:
-
Evacuate the immediate area.[7]
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[1]
-
Avoid generating dust.[7] Use an inert absorbent material to gently sweep up the solid.[7]
-
Collect the spilled material and place it in a suitable, sealed container for disposal.[6][8]
-
Clean the affected area thoroughly.
-
Disposal Plan
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment.
-
Waste Segregation:
-
Waste Collection:
-
Solid Waste: All disposable items that have come into contact with the chemical, such as contaminated gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[5]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[5]
-
-
Storage and Disposal:
-
Store labeled hazardous waste containers in a designated, well-ventilated, and secure area.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7][8]
-
All disposal activities must adhere to federal, state, and local regulations.[8]
-
Experimental Workflow
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
